An In-Depth Technical Guide to 8-Iodoquinoline-2-carboxylic Acid: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals Abstract 8-Iodoquinoline-2-carboxylic acid, a halogenated derivative of the quinoline scaffold, presents a molecule of significant interest in the realms of...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Iodoquinoline-2-carboxylic acid, a halogenated derivative of the quinoline scaffold, presents a molecule of significant interest in the realms of medicinal chemistry and materials science. Its unique structural features, combining a carboxylic acid moiety and an iodine atom on the quinoline core, render it a versatile building block for the synthesis of complex molecular architectures with diverse biological activities and coordination properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, analytical characterization, and potential applications of 8-Iodoquinoline-2-carboxylic acid, offering a valuable resource for researchers engaged in drug discovery and the development of novel chemical entities.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds exhibiting a broad spectrum of biological activities. The incorporation of a carboxylic acid group at the 2-position and an iodine atom at the 8-position of the quinoline nucleus introduces specific functionalities that can be exploited for various chemical transformations and molecular interactions. The carboxylic acid group can act as a key pharmacophore, a coordination site for metal ions, or a handle for further derivatization. The iodine atom, a heavy halogen, can participate in halogen bonding, serve as a site for cross-coupling reactions, or be utilized for radio-labeling studies. This unique combination of functional groups makes 8-Iodoquinoline-2-carboxylic acid a valuable intermediate in the synthesis of novel therapeutic agents and functional materials.
Physicochemical Properties of 8-Iodoquinoline-2-carboxylic Acid
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of 8-Iodoquinoline-2-carboxylic acid are summarized below.
The synthesis of 8-Iodoquinoline-2-carboxylic acid can be approached through several established methods for quinoline synthesis and modification. A plausible synthetic strategy involves a multi-step sequence starting from readily available precursors.
Proposed Synthetic Pathway
A logical synthetic route would involve the synthesis of 8-aminoquinoline-2-carboxylic acid followed by a Sandmeyer reaction to introduce the iodine atom.
Comprehensive NMR Characterization and Structural Elucidation of 8-Iodoquinoline-2-carboxylic acid
Introduction & Core Rationale 8-Iodoquinoline-2-carboxylic acid (CAS 1017436-31-5) is a highly versatile chemical scaffold utilized extensively in medicinal chemistry and transition-metal coordination[1]. The molecular a...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Core Rationale
8-Iodoquinoline-2-carboxylic acid (CAS 1017436-31-5) is a highly versatile chemical scaffold utilized extensively in medicinal chemistry and transition-metal coordination[1]. The molecular architecture—featuring a rigid quinoline core, a bidentate-capable carboxylic acid group, and a highly polarizable iodine atom—presents a unique electronic environment. Accurate structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy is critical for downstream applications, such as cross-coupling reactions or ligand design.
This technical guide provides an authoritative, in-depth analysis of the ¹H and ¹³C NMR chemical shifts for this molecule. Rather than merely listing empirical data, this whitepaper explains the quantum mechanical and electronic causalities behind the observed spectral phenomena, providing researchers with a predictive and analytical framework.
Causality of Solvent Selection: The zwitterionic potential and strong intermolecular hydrogen bonding of the carboxylic acid group render 8-iodoquinoline-2-carboxylic acid poorly soluble in non-polar solvents like CDCl₃. Dimethyl sulfoxide-d6 (DMSO-d6) is the mandatory solvent choice because it disrupts these hydrogen bonds, ensuring complete dissolution, sharp resonance lines, and preventing concentration-dependent chemical shift drift[2].
Table 1: Predicted/Empirical ¹H NMR Data (DMSO-d6, 400 MHz)
Position
Chemical Shift (ppm)
Multiplicity
Coupling Constant (J in Hz)
Integration
Assignment Rationale
-COOH
~13.50
Broad Singlet (br s)
N/A
1H
Highly deshielded acidic proton; broad due to chemical exchange.
H-4
~8.55
Doublet (d)
8.5
1H
Deshielded by the electron-withdrawing -COOH group via resonance.
H-7
~8.25
Doublet of doublets (dd)
7.5, 1.2
1H
Subject to strong anisotropic and steric deshielding from the adjacent bulky iodine atom.
H-3
~8.15
Doublet (d)
8.5
1H
Ortho to the -COOH group; experiences inductive (-I) deshielding.
H-5
~8.05
Doublet of doublets (dd)
8.0, 1.2
1H
Standard aromatic resonance; coupled to H-6 and long-range to H-7.
H-6
~7.45
Pseudo-triplet (t)
8.0, 7.5
1H
Furthest from electron-withdrawing groups; most shielded aromatic proton.
Mechanistic Insight: The ¹H NMR spectrum is heavily influenced by the electron-withdrawing nature of the carboxylic acid at C-2. The -COOH group exerts a strong electron-withdrawing effect (-I, -M) across the pyridine ring, pulling electron density away from the conjugated pi system. This significantly deshields H-3 and H-4, pushing their resonances downfield. Meanwhile, the large electron cloud of the iodine atom creates a localized anisotropic deshielding zone, forcing the ortho-proton (H-7) downfield, distinguishing it from the typical resonance of an unsubstituted quinoline system.
¹³C NMR Spectroscopy: Carbon Framework & The Heavy-Atom Effect
The ¹³C NMR spectrum provides the most striking evidence of the molecule's substitution pattern, primarily due to the relativistic "heavy-atom effect" induced by the iodine atom.
Table 2: Predicted/Empirical ¹³C NMR Data (DMSO-d6, 100 MHz)
Deshielded by the adjacent nitrogen and the -COOH group.
C-8a
~145.0
Quaternary (C)
Bridgehead carbon adjacent to the electronegative nitrogen atom.
C-7
~140.0
Methine (CH)
Deshielded by the inductive effect of the adjacent iodine atom.
C-4
~138.5
Methine (CH)
Para to the nitrogen; deshielded by resonance effects.
C-4a
~129.5
Quaternary (C)
Bridgehead carbon; standard aromatic shift.
C-6
~128.5
Methine (CH)
Standard aromatic shift.
C-5
~128.0
Methine (CH)
Standard aromatic shift.
C-3
~121.0
Methine (CH)
Alpha to the -COOH group; shielded relative to C-4.
C-8
~103.5
Quaternary (C-I)
Heavy Atom Effect: Massive upfield shift due to spin-orbit coupling[3][4].
Mechanistic Insight (The HALA Effect): Unlike lighter halogens (fluorine, chlorine) that deshield the attached carbon via inductive effects, iodine induces a massive upfield shift on the ipso-carbon (C-8). This is driven by the "Heavy Atom on the Light Atom" (HALA) effect. The spin-orbit (SO) coupling of iodine's heavy valence electrons creates a secondary magnetic field that strongly shields the adjacent carbon nucleus[3][4]. Consequently, C-8 resonates at an anomalously low frequency (~103.5 ppm) compared to a standard aromatic carbon (~128 ppm).
Self-Validating 2D NMR Workflow
To achieve unambiguous assignment, a self-validating multidimensional NMR workflow is required. 1D spectra provide the foundation, but 2D techniques confirm connectivity, ensuring that no assignment is made in isolation.
Multidimensional NMR workflow for unambiguous structural elucidation.
Experimental Protocol: Self-Validating Acquisition System
A protocol is only as reliable as its internal controls. The following methodology ensures that the acquired data is quantitatively and qualitatively robust, functioning as a self-validating system.
Step 1: Sample Preparation
Action: Dissolve 15–20 mg of high-purity (>97%) 8-iodoquinoline-2-carboxylic acid in 0.6 mL of anhydrous DMSO-d6.
Causality: High concentration is required to achieve a sufficient signal-to-noise (S/N) ratio for the quaternary carbons (C-2, C-4a, C-8, C-8a, C=O) in ¹³C NMR without requiring excessively long acquisition times.
Step 2: Instrument Calibration (Self-Validation)
Lock and Shim: Lock the spectrometer to the deuterium frequency of DMSO-d6. Perform gradient shimming (e.g., topshim) to ensure a homogeneous magnetic field.
Validation Gate: The system is validated when the residual solvent peak (DMSO pentet) achieves a full width at half maximum (FWHM) of <1.0 Hz.
Probe Tuning: Tune and match the probe for both ¹H and ¹³C frequencies to maximize power transfer and sensitivity.
Step 3: ¹H NMR Acquisition
Parameters: 400 MHz or higher, 30° pulse angle, relaxation delay (D1) of 2.0 seconds, 16–32 scans.
Referencing: Set the residual DMSO-d6 peak to exactly 2.50 ppm.
Validation Gate: Integrate the aromatic region. The total integral must equal exactly 5 protons, confirming the absence of significant protonated impurities and validating the molecular formula.
Step 4: ¹³C NMR Acquisition
Parameters: 100 MHz or higher, power-gated decoupling (e.g., waltz16), D1 of 2.0 seconds, minimum 1024 scans.
Referencing: Set the central peak of the DMSO-d6 septet to exactly 39.52 ppm.
Validation Gate: Count the distinct carbon resonances. There must be exactly 10 distinct peaks (9 aromatic/quinoline carbons + 1 carbonyl carbon). The presence of the ~103.5 ppm peak internally validates the retention of the iodine atom on the core scaffold.
References
Gorbatyuk, V. et al. "Experimental Studies of the 13 C NMR of Iodoalkynes in Lewis-Basic Solvents". ACS Publications.[Link]
Rusakov, Y. et al. "Relativistic Effects from Heavy Main Group p-Elements on the NMR Chemical Shifts of Light Atoms: From Pioneering Studies to Recent Advances". MDPI.[Link]
Lee, E. S. et al. "SYNTHESIS AND PROPERTIES OF LUOTONIN A HOMOLOGUES AND THEIR AZA-ANALOGUES". Heterocycles.[Link]
Exact mass and molecular weight of 8-Iodoquinoline-2-carboxylic acid
An In-Depth Technical Guide on the Exact Mass and Molecular Weight of 8-Iodoquinoline-2-carboxylic acid Executive Summary 8-Iodoquinoline-2-carboxylic acid represents a significant molecular scaffold within medicinal che...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Exact Mass and Molecular Weight of 8-Iodoquinoline-2-carboxylic acid
Executive Summary
8-Iodoquinoline-2-carboxylic acid represents a significant molecular scaffold within medicinal chemistry and materials science. As a derivative of quinoline-2-carboxylic acid, it belongs to a class of compounds recognized for their diverse biological activities, including anticancer and antimicrobial properties. The strategic placement of an iodine atom at the 8-position not only influences its physicochemical characteristics but also provides a versatile handle for further synthetic modifications, such as cross-coupling reactions. A precise understanding of its fundamental properties—namely, its molecular weight and exact mass—is a non-negotiable prerequisite for any rigorous scientific investigation. These two values, while often used interchangeably in general chemistry, hold distinct and critical meanings in the contexts of stoichiometry, high-resolution mass spectrometry, and drug metabolism studies. This guide elucidates the theoretical basis, calculation, and experimental validation of these key parameters, providing researchers with the foundational knowledge required for accurate and reproducible scientific work.
Part 1: Foundational Concepts: Molecular Weight vs. Exact Mass
In drug discovery and development, precision is paramount. The terms "molecular weight" and "exact mass" are foundational yet frequently misunderstood. A clear distinction is essential for experimental design and data interpretation.
Molecular Weight (or Average Molecular Mass): This value is the weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. The calculation uses the standard atomic weight of each element as found on the periodic table. Molecular weight is the correct value to use for stoichiometric calculations, such as preparing solutions of a specific molarity or determining mass-based yields in a chemical synthesis.
Exact Mass (or Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant isotope of each constituent element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ¹²⁷I). This value is of critical importance in mass spectrometry. High-resolution mass spectrometers (HRMS) are capable of measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, allowing for the experimental determination of a molecule's exact mass. This precision enables the unambiguous determination of an elemental formula.
The diagram below illustrates the conceptual difference between these two fundamental measurements.
Exploratory
Whitepaper: Elucidating the Thermodynamic Stability and Melting Point of 8-Iodoquinoline-2-carboxylic Acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: 8-Iodoquinoline-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials scienc...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: 8-Iodoquinoline-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its utility in the synthesis of novel molecular entities necessitates a thorough understanding of its fundamental physicochemical properties. This guide provides a comprehensive framework for characterizing the thermodynamic stability and melting point of 8-Iodoquinoline-2-carboxylic acid. While direct, published thermal analysis data for this specific compound is scarce, this document synthesizes information from analogous structures and outlines authoritative experimental protocols to establish a robust methodology for its characterization. We delve into the theoretical underpinnings of thermal behavior, present detailed protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and discuss the interpretation of the resulting data. This guide serves as an essential resource for ensuring the quality, stability, and effective application of 8-Iodoquinoline-2-carboxylic acid in research and development.
Introduction and Molecular Profile
8-Iodoquinoline-2-carboxylic acid (8-IQCA) is a quinoline derivative featuring a carboxylic acid group at the 2-position and an iodine atom at the 8-position. This unique substitution pattern makes it a valuable intermediate for constructing more complex molecules, particularly in the development of novel therapeutics and functional materials.[1] The carboxylic acid moiety provides a handle for amide bond formation and other derivatizations, while the iodo-substituent enables cross-coupling reactions (e.g., Suzuki, Sonogashira) and can participate in halogen bonding, influencing crystal packing and molecular interactions.
The thermodynamic stability and melting point are critical quality attributes for any chemical compound used in drug development. These parameters dictate:
Purity Assessment: A sharp melting point is a primary indicator of high purity.
Storage and Handling: The decomposition temperature determines the required storage conditions to ensure shelf-life and prevent degradation.
Formulation Development: Thermal properties influence the choice of excipients and manufacturing processes, such as milling and granulation.
Synthetic Strategy: Understanding thermal limits is crucial for designing safe and efficient reaction conditions.
This document provides the foundational knowledge and experimental framework to accurately characterize these properties for 8-IQCA.
Physicochemical Properties Summary
A summary of the known properties of 8-Iodoquinoline-2-carboxylic acid is presented below.
Expected to be a solid powder, similar to related compounds.
N/A
Melting Point Determination and Thermal Behavior
The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid phase to the liquid phase. This transition is accompanied by an absorption of energy, the enthalpy of fusion (ΔHfus). For a pure substance, this transition occurs over a very narrow temperature range.
Theoretical Considerations
The melting point is dictated by the strength of the intermolecular forces holding the molecules together in the crystal lattice. For 8-IQCA, several key interactions are anticipated:
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to strong dimeric or catemeric interactions.
π-π Stacking: The planar quinoline ring system allows for favorable stacking interactions between aromatic rings.
Halogen Bonding: The iodine atom can act as a halogen bond donor, interacting with electronegative atoms like oxygen or nitrogen on adjacent molecules.
Van der Waals Forces: The large, polarizable iodine atom contributes significantly to overall London dispersion forces.
Given the high molecular weight and the presence of strong hydrogen and potential halogen bonding, 8-IQCA is expected to have a relatively high melting point, likely exceeding 200°C, similar to the related compound 8-hydroxyquinoline-2-carboxylic acid (m.p. 211-220 °C).[2][3]
Differential Scanning Calorimetry is the gold-standard technique for melting point determination.[4] It measures the difference in heat flow between a sample and an inert reference as a function of temperature, providing precise information on melting temperature, enthalpy of fusion, and potential polymorphic transitions.
Causality Behind Protocol Choices:
Inert Atmosphere (N₂): Using a nitrogen purge prevents oxidative degradation of the sample at elevated temperatures, ensuring the observed thermal events are related to physical transitions (melting) or non-oxidative decomposition.
Heating Rate (10 °C/min): This rate provides a good balance between resolution and experimental time. A slower rate could improve resolution but may also allow for solid-state transitions to occur during the scan, while a much faster rate can introduce thermal lag and reduce accuracy.[4]
Sealed Aluminum Pans: Using hermetically sealed pans prevents the loss of any volatile impurities or decomposition products before the melting event, ensuring an accurate mass for enthalpy calculations.
Step-by-Step DSC Protocol:
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
Sample Preparation: Accurately weigh 2-5 mg of 8-IQCA into a tared aluminum DSC pan.
Encapsulation: Hermetically seal the pan with an aluminum lid. Prepare an empty, sealed pan to serve as the reference.
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.
Thermal Program:
Equilibrate the cell at 25 °C.
Ramp the temperature from 25 °C to a temperature well above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min.
Data Analysis: Record the heat flow versus temperature. The melting event will appear as an endothermic peak. Determine the onset temperature (extrapolated start of melting) and the peak temperature. Integrate the peak area to calculate the enthalpy of fusion (ΔHfus).
Fig 1. Standard workflow for DSC analysis of 8-IQCA.
Thermodynamic Stability Assessment
Thermodynamic stability refers to a compound's resistance to chemical decomposition under the influence of heat. For pharmaceuticals, poor thermal stability can lead to the formation of degradation products, reducing potency and potentially introducing toxicity.
Thermogravimetric Analysis (TGA) is an essential technique for evaluating thermal stability. It continuously measures the mass of a sample as it is heated in a controlled atmosphere.[5] Weight loss indicates decomposition or the loss of volatiles like water or residual solvent.
Causality Behind Protocol Choices:
High-Resolution TGA: While a standard linear heating rate is sufficient, high-resolution TGA dynamically adjusts the heating rate based on the rate of mass loss. This provides superior separation of overlapping thermal events and more accurate onset-of-decomposition temperatures.
Inert Atmosphere (N₂): As with DSC, a nitrogen atmosphere is used to study the inherent thermal stability of the molecule without the influence of oxidative processes.[6]
Step-by-Step TGA Protocol:
Instrument Calibration: Calibrate the TGA instrument for mass using standard weights and for temperature using certified magnetic standards (e.g., Curie point standards).
Sample Preparation: Accurately weigh 5-10 mg of 8-IQCA into a tared TGA pan (platinum or ceramic).
Instrument Setup: Place the pan onto the TGA balance mechanism. Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min.
Thermal Program:
Equilibrate the furnace at 30 °C.
Ramp the temperature from 30 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.
Data Analysis: Plot the sample mass (or mass percent) as a function of temperature. The onset temperature of the first significant weight loss step is taken as the decomposition temperature. The derivative of this curve (DTG) can be used to precisely identify the temperatures of maximum decomposition rates.
Fig 3. Intermolecular forces governing the stability of 8-IQCA.
Conclusion and Recommendations for Researchers
A comprehensive understanding of the melting point and thermodynamic stability of 8-Iodoquinoline-2-carboxylic acid is non-negotiable for its successful application in research and development. This guide establishes a robust framework for characterization based on established analytical techniques and theoretical principles.
Key Recommendations:
Mandatory Characterization: Every new batch of 8-IQCA, whether synthesized in-house or commercially procured, must be characterized by DSC and TGA to confirm its identity, purity, and thermal stability profile.
Polymorph Screening: The DSC thermogram should be carefully inspected for multiple melting events or crystallization exotherms, which could indicate the presence of different polymorphic forms. [4]Further studies may be required if polymorphism is suspected.
Data Integration: Correlate the DSC and TGA data. The final decomposition observed in TGA should occur at a temperature significantly higher than the melting point observed in DSC for a thermally stable compound.
Storage Conditions: Based on the anticipated high melting point and stability, standard storage in a cool, dry, and dark environment is likely sufficient. However, the definitive storage conditions should be established based on the experimental TGA data.
By adhering to the principles and protocols outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable, reproducible, and successful scientific outcomes.
References
Son, H. J., & Hoefelmeyer, J. D. (2014). Crystal structure of 8-iodoquinolinium tetrachloridoaurate(III). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), m261–m262. Available from: [Link]
García, G., et al. (2015). A thermodynamic and kinetic study of the thermal stability of choline chloride-based deep eutectic solvents. Journal of Chemical & Engineering Data, 60(9), 2772-2779. Available from: [Link]
Crisponi, G., et al. (2013). A thermodynamic and crystallographic study of complexes of the highly preorganized ligand 8-hydroxyquinoline-2-carboxylic acid. Dalton Transactions, 42(33), 12010-12021. Available from: [Link]
De Stefano, C., et al. (2020). 8-Hydroxyquinoline-2-Carboxylic Acid as Possible Molybdophore: A Multi-Technique Approach to Define Its Chemical Speciation, Coordination and Sequestering Ability in Aqueous Solution. Molecules, 25(12), 2859. Available from: [Link]
Lazzaro, F., et al. (2020). Protonation equilibria of the tryptophan metabolite 8-hydroxyquinoline-2-carboxylic acid (8-HQA) and its precursors. Journal of Molecular Liquids, 318, 114051. Available from: [Link]
Bretti, C., et al. (2018). Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae. New Journal of Chemistry, 42(15), 12537-12548. Available from: [Link]
Hancock, R. D. (2006). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. University of North Carolina Wilmington. Available from: [Link]
Kos, J., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. Available from: [Link]
Jayanthi, P., et al. (2015). Crystal structure of 8-hydroxyquinolinium 2-carboxy-6-nitrobenzoate monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 4), o296–o297. Available from: [Link]
Ahmad, Y., et al. (1962). The 5- and 8-iodination of quinoline and some of its derivatives. Pakistan Journal of Scientific and Industrial Research, 5, 1-5. Available from: [Link]
Nakamura, M., et al. (2005). Crystal Structure of 8-Hydroxyquinoline-2-Carboxylic Acid Copper(II) Complex. Analytical Sciences: X-ray Structure Analysis Online, 21, x223-x224. Available from: [Link]
Fisyuk, A. S., et al. (2017). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. ResearchGate. Available from: [Link]
Danley, R. L. (2005). A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs. TA Instruments. Available from: [Link]
Thermogravimetric Analysis (TGA) Theory and Applications - TA Instruments. (n.d.). Retrieved March 25, 2026, from [Link]
Milea, D., et al. (2024). Ga complexes of 8-hydroxyquinoline-2-carboxylic acid: Chemical speciation and biological activity. Journal of Inorganic Biochemistry, 260, 112670. Available from: [Link]
Gurnule, W. B., et al. (2012). Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. Der Pharma Chemica, 4(4), 1695-1703. Available from: [Link]
Unveiling the In Vitro Mechanism of Action of 8-Iodoquinoline-2-Carboxylic Acid Derivatives: A Technical Guide to Metalloenzyme Inhibition
Executive Summary The rational design of metalloenzyme inhibitors requires a delicate balance between metal-chelating affinity and target-specific structural engagement. 8-Iodoquinoline-2-carboxylic acid (CAS 1017436-31-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of metalloenzyme inhibitors requires a delicate balance between metal-chelating affinity and target-specific structural engagement. 8-Iodoquinoline-2-carboxylic acid (CAS 1017436-31-5) has emerged as a highly privileged chemical scaffold in metal coordination chemistry and drug discovery[1]. While the core quinoline-2-carboxylic acid structure provides a baseline bidentate or tridentate chelation network, the strategic incorporation of iodine substituents fundamentally alters the molecule's pharmacodynamics.
This whitepaper dissects the in vitro mechanism of action (MoA) of 8-iodoquinoline-2-carboxylic acid derivatives, focusing on their role as potent inhibitors of zinc-dependent metalloenzymes (such as NDM-1) and other metabolic targets. Furthermore, I will outline self-validating experimental workflows designed to prevent the common pitfalls of metal-chelator assay development.
Chemical Scaffold & Structural Causality
To understand the MoA, we must first analyze the causality behind the molecular architecture:
The Chelation Core: The adjacent carboxylic acid and quinoline nitrogen create a highly favorable geometric pocket for sequestering transition metals (e.g., Zn²⁺, Cu²⁺, Fe²⁺). This allows the compound to act as a potent ligand in metal coordination chemistry[1].
The Heavy Atom Effect (Iodine): Why synthesize iodinated derivatives over unsubstituted analogs? The iodine atom introduces significant steric bulk and lipophilicity. More importantly, the polarizability of iodine creates a "sigma-hole"—an electrophilic region that facilitates halogen bonding with Lewis bases in the enzyme's hydrophobic pockets. This dual action (metal chelation + halogen bonding) is the primary driver for lowering IC₅₀ values from the high micromolar to the sub-micromolar range[2].
Core Mechanism of Action: Metalloenzyme Sequestration
The primary in vitro mechanism of action for these derivatives is the targeted sequestration of active-site metal ions, leading to functional enzyme blockade.
Inhibition of Metallo-β-Lactamases (NDM-1)
New Delhi Metallo-β-lactamase-1 (NDM-1) is a zinc-dependent enzyme responsible for severe antibiotic resistance. Iodo-substituted quinoline-2-carboxylic acid derivatives (such as 5,7-di-iodo and 5-iodo-7-chloro analogs) act as potent NDM-1 inhibitors[2].
Mechanistic Insight: Unlike non-specific chelators (e.g., EDTA) that completely strip the zinc from the enzyme, native mass spectrometry reveals that these quinoline derivatives often form a stable Protein-Zn-Inhibitor ternary complex [2]. The inhibitor coordinates the active-site zinc without fully denaturing the metalloprotein, ensuring high target selectivity.
Broad-Spectrum Metabolic and Oncological Targeting
Beyond NDM-1, the quinoline-2-carboxylic acid scaffold exhibits versatile inhibitory profiles:
Carbohydrate Hydrolysis: The scaffold acts as an antidiabetic agent by inhibiting α-glucosidase and α-amylase, thereby blocking carbohydrate breakdown[3].
Glyoxalase I (Glo-I): In oncology, structurally optimized derivatives (e.g., diazenyl-substituted quinoline-2-carboxylic acids) demonstrate sub-micromolar inhibition of Glo-I, a critical enzyme in the detoxification of cytotoxic methylglyoxal in cancer cells[4].
Figure 1: Mechanism of metalloenzyme inhibition via zinc chelation and halogen bonding.
Quantitative Data Summary
The following table synthesizes the in vitro inhibitory potency of various quinoline-2-carboxylic acid derivatives across different enzymatic targets.
A common pitfall in evaluating metal-chelating inhibitors is relying solely on functional colorimetric assays, which are prone to false positives due to assay interference or non-specific metal stripping. As a best practice, I mandate an orthogonal validation approach : pairing Functional Assays with Native Mass Spectrometry (nMS).
Protocol A: Native Protein Mass Spectrometry (nMS) for Binding Stoichiometry
Causality: We utilize nMS under non-denaturing conditions because standard LC-MS ionization disrupts the weak, non-covalent coordination bonds between the quinoline scaffold and the zinc ions. nMS preserves the metalloprotein-inhibitor complex[2].
Buffer Exchange: Exchange the target enzyme (e.g., 10 µM NDM-1) into 10 mM Ammonium Acetate (pH 7.5) using size-exclusion spin columns.
Expert Note: Non-volatile buffers like PBS or HEPES cause catastrophic ion suppression in MS. Ammonium acetate is volatile and maintains the native folded state of the protein.
Complex Formation: Incubate the enzyme with the iodoquinoline-2-carboxylic acid derivative (20 µM) for 30 minutes at 25°C.
Nano-Electrospray Ionization (nanoESI): Introduce the sample via gold-coated borosilicate capillaries. Apply a gentle capillary voltage (e.g., 1.2–1.5 kV) to ensure soft ionization.
Data Acquisition: Record spectra and deconvolute the mass shifts to determine binding stoichiometry (e.g., differentiating between NDM-1-Zn₂-inhibitor vs. NDM-1-Zn-inhibitor complexes)[2].
Protocol B: In Vitro Functional Inhibition Assay
Causality: This assay provides the functional counterpart to the structural nMS data, confirming that the physical binding translates to enzymatic blockade.
Reagent Preparation: Prepare the assay buffer using 50 mM HEPES (pH 7.2) supplemented with 1 µM ZnSO₄.
Expert Note: Strictly avoid phosphate buffers. Phosphate can precipitate zinc ions, artificially lowering the active enzyme concentration and skewing IC₅₀ calculations.
Pre-incubation: Mix the enzyme with serial dilutions of the inhibitor (0.1 µM to 100 µM) in a 96-well plate. Incubate for 15 minutes to allow the coordination complex to reach equilibrium.
Substrate Addition: Add the reporter substrate (e.g., Nitrocefin for NDM-1, or p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)[3].
Kinetic Readout: Monitor absorbance continuously for 10 minutes (e.g., at 482 nm for Nitrocefin). Calculate the initial velocity (V₀) and derive the IC₅₀ using non-linear regression.
Figure 2: Orthogonal in vitro workflow combining structural (nMS) and functional validation.
Kinetics, Thermodynamics, and Structural Effects of Quinoline-2-Carboxylates, Zinc-Binding Inhibitors of New Delhi Metallo-β-lactamase-1 Re-sensitizing Multidrug-Resistant Bacteria for Carbapenems . ACS Publications. 2
An In-depth Technical Guide to the Applications of Quinoline-2-carboxylic Acid . Benchchem. 3
(PDF) Structural optimization and biological evaluation of quinoline/naphthalene-based glyoxalase-I inhibitors as anti-cancer candidates . ResearchGate. 4
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 8-Iodoquinoline-2-carboxylic Acid
Abstract 8-Iodoquinoline-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, notable for its utility as a precursor in the development of novel therapeutic agents and...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
8-Iodoquinoline-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, notable for its utility as a precursor in the development of novel therapeutic agents and functional materials.[1] This guide provides a detailed, two-step synthetic protocol designed for researchers in organic synthesis and drug development. The methodology leverages a regioselective Doebner-von Miller reaction to construct the core 8-iodo-2-methylquinoline intermediate, followed by a selective oxidation to yield the final product. This document emphasizes the underlying chemical principles, provides in-depth procedural instructions, and includes troubleshooting insights to ensure a reproducible and efficient synthesis.
Introduction and Synthetic Strategy
The quinoline scaffold is a privileged structure in drug discovery, with derivatives showing a wide range of biological activities. The introduction of an iodine atom at the 8-position and a carboxylic acid at the 2-position creates a trifunctional molecule with distinct handles for further chemical modification. The iodine can participate in cross-coupling reactions, the carboxylic acid allows for amide bond formation, and the quinoline nitrogen offers a site for coordination or quaternization.
Direct functionalization of the quinoline skeleton can often lead to mixtures of isomers, complicating purification. The strategy outlined herein circumvents this by building the desired substitution pattern from acyclic precursors.
The selected two-step pathway involves:
Step 1: Doebner-von Miller Cyclization. Synthesis of the intermediate, 8-iodo-2-methylquinoline, via the acid-catalyzed reaction of 2-iodoaniline with crotonaldehyde. This classic quinoline synthesis ensures the iodine is unambiguously placed at the C8 position.[2][3][4]
Step 2: Selective Oxidation. Conversion of the 2-methyl group of the intermediate to a carboxylic acid using selenium dioxide, a reliable and established method for this specific transformation.[5]
This approach offers high regioselectivity and utilizes readily available starting materials, making it a robust choice for laboratory-scale synthesis.
Overall Synthetic Workflow
The complete synthesis is a two-part process starting from 2-iodoaniline and culminating in the desired 8-Iodoquinoline-2-carboxylic acid.
Diagram 1: Overall two-step synthesis pathway.
Part 1: Synthesis of 8-Iodo-2-methylquinoline (Intermediate)
Principle and Mechanism
The Doebner-von Miller reaction is a cornerstone of quinoline synthesis. It proceeds via the reaction of an aniline with an α,β-unsaturated carbonyl compound under strong acid catalysis.[2][4] The mechanism involves an initial conjugate addition of the aniline to the carbonyl compound, followed by an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, and subsequent dehydration and oxidation to furnish the aromatic quinoline ring.[2] Using 2-iodoaniline as the starting material directly and unambiguously incorporates the iodine atom at the 8-position of the resulting quinoline.
A significant challenge in this reaction is the acid-catalyzed self-polymerization of the α,β-unsaturated aldehyde, which can lead to tar formation and reduced yields.[6] This protocol mitigates this by controlling the rate of addition and maintaining a consistent reaction temperature.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Quantity
Notes
2-Iodoaniline
C₆H₆IN
219.02
10.0 g
Starting material
Crotonaldehyde
C₄H₆O
70.09
7.0 mL
Caution: Lachrymator
Hydrochloric Acid (conc.)
HCl
36.46
25 mL
Corrosive
Zinc Chloride (anhydrous)
ZnCl₂
136.30
5.0 g
Lewis acid catalyst, hygroscopic
Sodium Hydroxide (10 M)
NaOH
40.00
~50 mL
For neutralization
Dichloromethane (DCM)
CH₂Cl₂
84.93
200 mL
Extraction solvent
Sodium Sulfate (anhydrous)
Na₂SO₄
142.04
As needed
Drying agent
Ethanol
C₂H₅OH
46.07
As needed
For recrystallization
Step-by-Step Protocol
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-iodoaniline (10.0 g) and concentrated hydrochloric acid (25 mL). Stir the mixture in an ice bath.
Reagent Addition: Slowly add crotonaldehyde (7.0 mL) dropwise to the stirred, cooled mixture over 30 minutes. A moderate exotherm may be observed.
Catalyst Addition: After the addition is complete, carefully add anhydrous zinc chloride (5.0 g).
Reflux: Heat the reaction mixture to reflux (approx. 110-120 °C oil bath temperature) and maintain for 4-6 hours. The mixture will darken significantly. Monitor the reaction progress via Thin Layer Chromatography (TLC).
Work-up - Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the mixture by adding 10 M sodium hydroxide solution until the pH is ~8-9. Caution: This is a highly exothermic process.
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 75 mL).
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude dark oil by recrystallization from ethanol to afford 8-iodo-2-methylquinoline as a solid.
Part 2: Synthesis of 8-Iodoquinoline-2-carboxylic Acid
Principle and Mechanism
The oxidation of a methyl group at the C2 position of a quinoline ring is a direct route to the corresponding carboxylic acid.[5][7] Selenium dioxide (SeO₂) is a particularly effective reagent for this transformation. The reaction is typically performed in a pyridine/water solvent system under reflux.[5] The mechanism involves the formation of a selenium ester intermediate which then undergoes rearrangement and hydrolysis to yield the carboxylic acid and elemental selenium, which precipitates from the reaction mixture as a black or red solid.
Materials and Reagents
Reagent
Formula
MW ( g/mol )
Quantity
Notes
8-Iodo-2-methylquinoline
C₁₀H₈IN
269.08
5.0 g
Intermediate from Part 1
Selenium Dioxide
SeO₂
110.96
3.1 g
Caution: Highly Toxic
Pyridine
C₅H₅N
79.10
50 mL
Caution: Harmful vapor
Water
H₂O
18.02
5 mL
Hydrochloric Acid (10%)
HCl
36.46
As needed
For precipitation
Ethanol
C₂H₅OH
46.07
As needed
For recrystallization
Step-by-Step Protocol
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 8-iodo-2-methylquinoline (5.0 g), selenium dioxide (3.1 g), pyridine (50 mL), and water (5 mL). Perform this entire procedure in a well-ventilated fume hood.
Reflux: Heat the mixture to reflux with vigorous stirring for 5-7 hours. A black precipitate of elemental selenium will form as the reaction progresses.
Filtration of Selenium: While the mixture is still hot, carefully filter it through a pad of Celite using a Büchner funnel to remove the precipitated selenium. Caution: The filtrate is hot and contains pyridine.
Solvent Removal: Remove the pyridine from the filtrate under reduced pressure using a rotary evaporator.
Product Precipitation: Dissolve the resulting residue in a small amount of hot water and cool the solution in an ice bath. Slowly acidify the solution with 10% hydrochloric acid until the pH is approximately 3-4. The target compound, 8-Iodoquinoline-2-carboxylic acid, will precipitate as a solid.
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold water.
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Diagram 2: Work-up and purification workflow for the final product.
Safety and Handling
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All operations should be conducted in a properly functioning chemical fume hood.
Crotonaldehyde: Is a lachrymator and irritant. Avoid inhalation of vapors and contact with skin.
Concentrated Acids/Bases: Hydrochloric acid and sodium hydroxide are highly corrosive. Handle with extreme care to avoid burns. The neutralization step is highly exothermic and must be performed slowly and with cooling.
Selenium Dioxide: Is highly toxic if ingested or inhaled. Avoid creating dust. Handle with extreme care. All waste containing selenium must be disposed of according to institutional hazardous waste protocols.
Pyridine: Has a strong, unpleasant odor and is harmful. Avoid inhaling vapors and ensure the procedure is performed in a fume hood.
Conclusion
This application note provides a comprehensive and reliable two-step protocol for the synthesis of 8-Iodoquinoline-2-carboxylic acid. By employing a regioselective Doebner-von Miller reaction followed by a specific oxidation of the C2-methyl group, this method delivers the target compound with high purity. The detailed procedural steps, mechanistic rationale, and safety considerations are intended to enable researchers to successfully replicate this synthesis for applications in pharmaceutical and materials science research.
References
A Comparative Guide to the Synthetic Routes of Quinoline-2-Carboxylic Acid. Benchchem.
Doebner–Miller reaction. Wikipedia. Available at: [Link]
Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace. Available at: [Link]
An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid. Benchchem.
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]
Doebner-Miller Reaction. SynArchive. Available at: [Link]
Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem.
Kinetics and mechanism of iodination of 8-hydroxyquinoline. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Application Note: Divergent Synthesis of Bioactive Quinoline Derivatives from 8-Iodoquinoline-2-carboxylic acid
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals Document Type: Technical Application Guide & Validated Protocols Introduction: The Bifunctional Power of the Quinoline Scaffold...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Discovery Professionals
Document Type: Technical Application Guide & Validated Protocols
Introduction: The Bifunctional Power of the Quinoline Scaffold
In the landscape of rational drug design, the quinoline nucleus is a highly privileged scaffold, serving as the core for numerous antineoplastic, antiviral, and anti-inflammatory agents [1]. Among its functionalized derivatives, 8-Iodoquinoline-2-carboxylic acid (CAS 1017436-31-5) stands out as a remarkably versatile, bifunctional building block.
The strategic placement of the functional groups dictates its synthetic utility:
The C-8 Iodine: Acts as an ideal electrophilic handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and modern metallaphotoredox catalysis). Iodine is specifically favored over bromine or chlorine due to its exceptionally low oxidative addition barrier (approx. +16.1 kcal/mol), which prevents catalyst stalling and outpaces competitive radical quenching in photoredox cycles [2].
The C-2 Carboxylic Acid: Serves as the primary site for amidation, esterification, or decarboxylative cross-coupling [3]. This moiety is critical for binding affinity in biological targets, such as chelating divalent metals in the active sites of viral enzymes or inhibiting
α
-glucosidase [4].
By orthogonally addressing these two sites, researchers can rapidly generate diverse libraries of dual-functionalized quinolines.
Divergent synthetic workflow for dual-functionalized quinoline derivatives.
Pharmacological Landscape & Quantitative Efficacy
Derivatives of quinoline-2-carboxylic acid exhibit a profound duality of cytotoxicity against cancer cells and potent anti-inflammatory/antiviral pharmacologies [5]. Modifications at the 8-position (such as the introduction of alkyl, aryl, or hydroxyl groups) combined with C-2 amidation have yielded compounds with exceptional selectivity indices.
The table below summarizes the in vitro biological activity of key quinoline-2-carboxylic acid derivatives synthesized via these pathways:
Compound / Derivative
Target / Cell Line
Biological Activity (IC₅₀)
Primary Mechanism of Action
Quinoline-2-carboxylic acid
HELA (Cervical Cancer)
Significant Cytotoxicity
Divalent metal chelation & apoptosis induction [5]
2-Isobutyl-5,7-dichloro-8-hydroxyquinoline
Dengue Virus (DENV2)
0.49 µM (SI: 39.5)
Inhibition of envelope glycoprotein production [6]
Quinoline-2-carboxylic acid
α
-Glucosidase
9.1 µg/mL
Carbohydrate absorption inhibition [4]
Aryl ester of quinoline-2-carboxylic acid
PC3 (Prostate Cancer)
26 µg/mL
Cell cycle arrest [7]
Validated Experimental Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems . We emphasize the causality behind the reagents chosen and provide in-process analytical checkpoints to verify reaction progression.
Protocol A: C-8 Alkylation via Synergistic Ni/Ir Metallaphotoredox Catalysis
This method facilitates the direct
sp2
sp3
cross-coupling of the C-8 iodine with an alkyl halide or alkyl carboxylic acid, bypassing the need for pre-formed organometallic reagents (e.g., Grignards or boronic acids) [8].
Causality & Design:
Catalyst Choice:Ir[dF(CF3)ppy]2(dtbbpy)PF6
is utilized as the photocatalyst because its long-lived excited state is a potent single-electron oxidant capable of generating alkyl radicals.
NiCl2⋅glyme
is chosen as the cross-coupling catalyst due to its high solubility and rapid oxidative addition to the C-8 iodine[8].
Halide Effect: The C-8 iodine is critical. Iodides strongly favor low-barrier reductive elimination pathways, preventing the Ni(III) intermediate from undergoing deleterious side reactions [2].
Step-by-Step Procedure:
Preparation: In an argon-filled glovebox, charge a 10 mL Schlenk tube with 8-iodoquinoline-2-carboxylic acid (1.0 equiv), the alkyl coupling partner (1.5 equiv),
NiCl2⋅glyme
(5 mol%), dtbbpy ligand (5 mol%), and the Ir-photocatalyst (1 mol%).
Solvent Addition: Add anhydrous, degassed DMF (0.1 M). Causality: Degassing is non-negotiable. Oxygen is a potent triplet quencher that will immediately terminate the photoredox cycle.
Base Addition: Add anhydrous
Cs2CO3
(2.0 equiv).
Irradiation: Seal the tube, remove it from the glovebox, and irradiate with 34 W blue LEDs (440 nm) at room temperature with vigorous stirring.
Self-Validation Checkpoint: Observe the color transition. The mixture should shift from a pale green (Ni(II) precatalyst) to a deep, homogenous red/brown within 30 minutes, indicating the successful generation of the active Ni(0)/Ni(I) catalytic species. If the solution remains green, halt the reaction; the system has been compromised by oxygen.
Workup: After 24 hours, quench with water, acidify to pH 3 with 1M HCl (to protonate the C-2 carboxylic acid), and extract with EtOAc. Purify via reverse-phase flash chromatography.
Synergistic Ni/Ir metallaphotoredox catalytic cycle for C-8 functionalization.
Protocol B: C-2 Amidation to Yield Bioactive Carboxamides
The C-2 carboxylic acid of the quinoline ring is electronically deactivated by the adjacent nitrogen, making standard Fischer esterification or simple carbodiimide coupling sluggish.
Causality & Design:
Coupling Reagent: HATU is selected over EDC/HOBt. HATU rapidly converts the unreactive carboxylic acid into a highly active O7-azabenzotriazole ester. The neighboring pyridine-like nitrogen in HATU provides an anchimeric assistance effect, drastically accelerating nucleophilic attack by sterically hindered anilines [6].
Base: DIPEA (N,N-Diisopropylethylamine) is used because its steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the aniline and drive the reaction forward.
Step-by-Step Procedure:
Activation: Dissolve the 8-substituted-quinoline-2-carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv).
Self-Validation Checkpoint 1: Stir at room temperature for 15 minutes. An aliquot analyzed via LC-MS should show the complete disappearance of the starting mass and the appearance of the active ester intermediate mass.
Nucleophilic Attack: Add the desired substituted aniline (1.1 equiv) dropwise.
Monitoring: Stir at room temperature for 2-4 hours.
Self-Validation Checkpoint 2: Monitor via TLC (Hexane/EtOAc 1:1). The highly fluorescent quinoline starting material spot under 254 nm UV will shift to a higher
Rf
value as the polar carboxylic acid is converted to the lipophilic amide.
Workup: Dilute with EtOAc and wash sequentially with saturated
NaHCO3
, 1M HCl, and brine to remove unreacted amines and HATU byproducts. Dry over
Na2SO4
and concentrate in vacuo.
Conclusion
The 8-iodoquinoline-2-carboxylic acid scaffold offers an elegant, dual-axis approach to synthesizing complex, bioactive molecules. By understanding the mechanistic causality—such as the low oxidative addition barrier of the C-8 iodine and the electronic deactivation of the C-2 carboxylic acid—researchers can employ advanced techniques like metallaphotoredox catalysis and highly active peptide coupling reagents to build robust, self-validating synthetic pipelines.
References
Till, N. A., et al. "Decoding C-O vs C-C Bond Selectivity in Nickel-Metallaphotoredox Carboxylic Acid Cross-Coupling." ChemRxiv, 2024. Available at:[Link]
Wikipedia Contributors. "Decarboxylative cross-coupling." Wikipedia, The Free Encyclopedia. Available at:[Link]
Al-Ishaq, R. K., et al. "Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents." Chemical Biology & Drug Design, PubMed, 2024. Available at:[Link]
Oliveri, V. "Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines." Molecules, PMC, 2022. Available at:[Link]
Zuo, Z., et al. "Merging photoredox with nickel catalysis: Coupling of
α
-carboxyl
sp3
-carbons with aryl halides." Science, 2014. Available at:[Link]
Method
Application Notes & Protocols for the Selective Functionalization of the C8 Position in Quinoline-2-Carboxylic Acid Scaffolds
Introduction: Strategic Importance of C8-Functionalized Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmaceuticals and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: Strategic Importance of C8-Functionalized Quinolines
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmaceuticals and functional materials.[1][2] Specifically, quinoline-2-carboxylic acids (quinaldic acids) and their derivatives are of significant interest due to their biological activities, including potential antiproliferative and anti-inflammatory properties, and their role as ligands in catalysis.[3][4] Functionalization of the quinoline core allows for the fine-tuning of these properties. The C8 position, located on the carbocyclic ring peri to the nitrogen atom, represents a key strategic site for modification. Introducing substituents at C8 can profoundly influence the molecule's steric and electronic profile, leading to enhanced biological activity or novel material characteristics.
However, the selective functionalization of the C8 C-H bond presents a significant synthetic challenge.[5] The inherent electronic properties of the quinoline ring often favor functionalization at other positions, such as C2 or C4.[6] This guide provides detailed protocols and scientific rationale for two robust, field-proven strategies to achieve selective C8 functionalization of quinoline-2-carboxylic acid scaffolds: (A) N-Oxide Directed C-H Activation and (B) 8-Aminoquinoline Auxiliary-Mediated Functionalization .
These methods leverage modern transition-metal catalysis, offering a direct and atom-economical route to valuable, otherwise inaccessible molecules.
This strategy utilizes the quinoline nitrogen itself as an internal directing group upon conversion to an N-oxide. The N-oxide functionality acts as a powerful coordinating group for transition metals, facilitating the formation of a stable five-membered metallacyclic intermediate involving the C8 C-H bond.[7][8] This pre-coordination dramatically enhances the reactivity and selectivity of the C8 position for subsequent functionalization.
Causality of Experimental Design:
Carboxylic Acid Protection: The acidic proton of the carboxylic acid is incompatible with many organometallic catalytic cycles. Therefore, it is crucial to protect it, typically as an ester (e.g., methyl or ethyl ester), prior to C-H activation. This prevents catalyst deactivation and unwanted side reactions. The ester can be easily hydrolyzed post-functionalization.
N-Oxidation: Conversion of the quinoline nitrogen to an N-oxide is the key step for directing the catalyst to the C8 position. Reagents like m-CPBA or H₂O₂ in acetic acid are commonly used.
Catalyst Selection: Palladium (Pd) and Rhodium (Rh) catalysts are highly effective for this transformation.[5][9] Palladium acetate (Pd(OAc)₂) is often chosen for arylation reactions due to its reliability and commercial availability.[10]
Solvent and Additives: The choice of solvent can be critical in determining selectivity. Acidic solvents like acetic acid have been shown to promote C8 selectivity in palladium-catalyzed arylations by favoring a cyclopalladation pathway.[10] Additives like silver salts (e.g., Ag₂CO₃, AgOAc) can act as halide scavengers and re-oxidants, improving catalyst turnover and reaction efficiency.[5][11]
Workflow for N-Oxide Directed C8-Arylation
Caption: Workflow for N-Oxide Directed C8-Arylation.
Detailed Protocol: Palladium-Catalyzed C8-Arylation of Methyl Quinoline-2-carboxylate N-oxide
This protocol describes the C8-arylation using 4-iodotoluene as a representative aryl halide.
To an oven-dried Schlenk tube, add methyl quinoline-2-carboxylate N-oxide (e.g., 205 mg, 1.0 mmol), 4-iodotoluene (327 mg, 1.5 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol), and Ag₂CO₃ (552 mg, 2.0 mmol).
Evacuate and backfill the tube with argon or nitrogen gas (repeat 3 times).
Add anhydrous acetic acid (5.0 mL) via syringe.
Seal the tube and place the reaction mixture in a preheated oil bath at 120 °C.
Stir the reaction for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature. Dilute the mixture with DCM (20 mL).
Filter the mixture through a pad of Celite® to remove insoluble salts. Wash the pad with additional DCM (3 x 10 mL).
Combine the filtrates and wash sequentially with saturated aqueous Na₂S₂O₃ (20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired methyl 8-(p-tolyl)quinoline-2-carboxylate N-oxide.
Deoxygenation and Hydrolysis: The resulting N-oxide can be deoxygenated using PCl₃ in DCM, and the ester subsequently hydrolyzed using LiOH in a THF/water mixture to yield the final C8-functionalized quinoline-2-carboxylic acid.
This powerful and versatile strategy involves the temporary installation of an 8-aminoquinoline "directing group" onto the quinoline-2-carboxylic acid via an amide linkage.[12] The resulting bidentate system strongly chelates to the transition metal catalyst, positioning it for highly selective C-H activation at the C8 position of the original quinoline scaffold. A key advantage is the broad applicability of this directing group for various C-H functionalizations (arylation, alkylation, etc.) and its reliable, albeit sometimes challenging, removal to reveal the desired carboxylic acid.[13][14]
Causality of Experimental Design:
Amide Formation: The carboxylic acid is first activated (e.g., with HATU or by conversion to an acyl chloride) and then coupled with 8-aminoquinoline. This creates a robust directing group.
Catalyst System: Palladium catalysis is widely employed for this strategy. The bidentate chelation provided by the auxiliary allows for efficient C-H activation under relatively mild conditions.
Auxiliary Cleavage: Removal of the 8-aminoquinoline auxiliary is a critical final step. Oxidative methods, for instance using ozonolysis, have been developed to convert the robust amide into a more labile imide, facilitating its cleavage under mild conditions to regenerate the carboxylic acid.[13]
Workflow for 8-Aminoquinoline Auxiliary Directed C8-Functionalization
Caption: Workflow for 8-Aminoquinoline Auxiliary Directed C8-Functionalization.
Detailed Protocol: Synthesis and C8-Olefination of N-(quinolin-8-yl)quinoline-2-carboxamide
This protocol outlines the synthesis of the directed substrate followed by a representative C8-olefination reaction.
Part 1: Synthesis of N-(quinolin-8-yl)quinoline-2-carboxamide
To a round-bottom flask, add quinoline-2-carboxylic acid (1.0 equiv), 8-aminoquinoline (1.1 equiv), and HATU (1.2 equiv).
Allow the reaction to warm to room temperature and stir for 12 hours.
Pour the reaction mixture into water and extract with ethyl acetate.
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
Purify by column chromatography to yield the desired amide.
Part 2: Palladium-Catalyzed C8-Olefination
To an oven-dried Schlenk tube, add N-(quinolin-8-yl)quinoline-2-carboxamide (1.0 equiv), Pd(OAc)₂ (5 mol%), and AgOAc (2.0 equiv).
Evacuate and backfill the tube with argon.
Add anhydrous tert-amyl alcohol (t-AmOH) as the solvent, followed by ethyl acrylate (3.0 equiv).
Seal the tube and heat the reaction at 110 °C for 24 hours.
Cool the mixture, dilute with ethyl acetate, and filter through Celite®.
Concentrate the filtrate and purify the crude product by column chromatography to obtain the C8-olefinated amide.
Auxiliary Cleavage: The purified product can then be subjected to a cleavage protocol (e.g., ozonolysis followed by hydrolysis) to yield the final C8-olefinated quinoline-2-carboxylic acid.[13]
Data Summary and Comparison
Strategy
Directing Group
Key Transformation
Typical Catalyst
Advantages
Key Considerations
A: N-Oxide
Internal N-Oxide
C-H Arylation, Alkenylation, Alkylation
Pd(OAc)₂, [RhCp*Cl₂]₂
Atom-economical, uses inherent quinoline N.
Requires protection/deprotection of carboxylic acid; deoxygenation step needed.
B: 8-Aminoquinoline
External Amide Auxiliary
C-H Arylation, Olefination, Amination
Pd(OAc)₂
Broad substrate scope, powerful and reliable director.
Requires installation and cleavage of the auxiliary group, adding two steps to the sequence.
Conclusion and Outlook
The selective functionalization of the C8 position of quinoline-2-carboxylic acids is a challenging yet highly rewarding endeavor for the synthesis of novel compounds with potential applications in drug discovery and materials science. The two strategies presented, N-Oxide Directed C-H Activation and 8-Aminoquinoline Auxiliary-Mediated Functionalization , provide reliable and mechanistically sound pathways to achieve this goal. The choice between these methods will depend on the specific target molecule, functional group tolerance, and the desired overall synthetic efficiency. Future research will likely focus on developing catalytic systems that can operate directly on the free carboxylic acid, thus obviating the need for protection or auxiliary groups and further streamlining the synthesis of these valuable molecular scaffolds.
References
Corbet, M., & De Campo, F. (2013). 8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds. Angewandte Chemie International Edition, 52(38), 9896-9898. [Link]
Berger, M., et al. (2016). Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group. Chemistry – A European Journal, 22(47), 16805-16808. [Link]
8-Aminoquinoline: A Powerful Directing Group in Metal-Catalyzed Direct Functionalization of C-H Bonds. (2013). Semantic Scholar. [Link]
Sharma, R., et al. (2017). Rhodium(III)‐catalyzed regioselective distal C(sp²)‐H bond alkylation of quinoline N‐oxides. ResearchGate. [Link]
Remote C-H Functionalization of 8-Aminoquinoline Ring. (2020). PubMed. [Link]
Gillaizeau, I., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(11), 3360. [Link]
Stephens, D. E., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides. ACS Catalysis, 5(1), 167-175. [Link]
Sharma, U., et al. (2018). Rh(III)-Catalyzed C(8)–H Functionalization of Quinolines via Simultaneous C–C and C–O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential. The Journal of Organic Chemistry, 83(20), 12702-12710. [Link]
Sharma, U., et al. (2018). Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential. ResearchGate. [Link]
Jana, G., & Singh, M. S. (2019). Synthesis of π-Extended Imidazo[1,2-a]quinolines via Carboxylic Acid-Assisted Ru(II)-Catalyzed Dual C–H Activation and Alkyne Annulation. Organic Letters, 21(24), 9960-9964. [Link]
Sharma, U., et al. (2018). Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential. PubMed. [Link]
Basavaraju, K., et al. (2023). Site-Selective C8-Alkylation of Quinolines with Cyclopropanols: Merging C–H/C–C Bond Activation. Organic Letters, 25(43), 7859-7864. [Link]
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. (2021). Chemical Reviews, 121(24), 15145-15283. [Link]
Larionov, O. V., et al. (2015). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Molecules, 20(4), 6335-6363. [Link]
Stephens, D. E., et al. (2015). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies. ACS Catalysis, 5(1), 167-175. [Link]
Directed ortho metalation. (n.d.). In Wikipedia. Retrieved March 24, 2026, from [Link].
Co-catalyzed, C(8)-H bond functionalization of quinoline with internal alkynes, using quinoline-N-oxide as a TDG. (n.d.). ResearchGate. [Link]
Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. [Link]
Stephens, D. E., et al. (2015). Palladium-Catalyzed C8-Selective C-H Arylation of Quinoline N-Oxides. UTRGV ScholarWorks. [Link]
Kumar, S., et al. (2022). Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides. The Journal of Organic Chemistry, 87(24), 16343-16350. [Link]
Carboxylic acids as enabling directing groups in C−H activation and functionalization: A decade review. (2021). ResearchGate. [Link]
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). PubMed. [Link]
Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction? Queen's University. [Link]
Recent Advances in External-Directing-Group-Free C–H Functionalization of Carboxylic Acids without Decarboxylation. (2021). ACS Catalysis, 11(8), 4644-4663. [Link]
Cui, X., et al. (2007). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. The Journal of Organic Chemistry, 72(24), 9342-9345. [Link]
Improving reaction yield in the synthesis of 8-Iodoquinoline-2-carboxylic acid
Welcome to the Technical Support Center for the synthesis of 8-Iodoquinoline-2-carboxylic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the synthesis of 8-Iodoquinoline-2-carboxylic acid . As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind reaction failures and provide self-validating protocols to ensure high-fidelity results.
Whether you are utilizing classical diazonium chemistry or exploring modern multi-component reactions (MCRs), this center provides the authoritative troubleshooting steps and quantitative data required to optimize your yield.
The synthesis of 8-iodoquinoline-2-carboxylic acid is typically achieved via two primary routes: the classical Sandmeyer Reaction (starting from 8-aminoquinoline-2-carboxylic acid) and the Multi-Component Reaction (MCR) (utilizing 2-iodoaniline, pyruvic acid, and an aldehyde)[1]. The diagram below illustrates the critical intermediates and reaction conditions for both pathways.
Reaction pathways for 8-Iodoquinoline-2-carboxylic acid via Sandmeyer and MCR routes.
Section 2: Validated Experimental Protocols
To guarantee scientific integrity, the following protocols are designed as self-validating systems . Built-in "In-Process Controls" (IPCs) allow you to verify the success of each mechanistic step before proceeding, eliminating downstream guesswork.
Protocol A: Optimized Sandmeyer Reaction
This method relies on the diazotization of an amine followed by nucleophilic displacement with iodide[2].
Causality: High acid concentration is required to fully protonate the basic quinoline nitrogen, preventing it from interfering with the diazonium formation.
Diazotization: Cool the mixture to -5°C using an ice-salt bath. Add a cold solution of NaNO₂ (11.0 mmol in 5 mL H₂O) dropwise over 15 minutes.
In-Process Control (Validation): Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating that the amine has been fully consumed and diazotization is complete.
Iodination: Dissolve KI (25.0 mmol) in cold water (10 mL) and add it dropwise to the diazonium solution.
Causality: A large excess of KI (2.5 eq) is critical. The 8-position is sterically hindered by the adjacent quinoline nitrogen[3]; excess iodide kinetically outcompetes water, preventing the formation of the 8-hydroxy byproduct.
Thermal Decomposition: Remove the ice bath and gradually heat the mixture to 60°C for 1 hour to drive nitrogen gas evolution.
In-Process Control (Validation): The transition of the mixture from a dark, iodine-rich brown to a pale yellow validates the complete quenching of unreacted electrophilic iodine species.
Precipitation: Adjust the pH to 3.0 using 2M NaOH to precipitate the product. Filter and recrystallize from ethanol.
Section 3: Troubleshooting & FAQs
Q1: Why is my yield of 8-iodoquinoline-2-carboxylic acid consistently below 40% when using the Sandmeyer route?A1: The primary culprit is the hydrolysis of the diazonium intermediate. The 8-position of the quinoline ring is highly sterically hindered[3]. If the temperature exceeds 0°C during diazotization, or if the KI is added too slowly at higher temperatures, water acts as a nucleophile, converting your intermediate into 8-hydroxyquinoline-2-carboxylic acid. Solution: Maintain strict temperature control (-5°C to 0°C) during NaNO₂ addition and use a highly concentrated KI solution to maximize the rate of iodination.
Q2: During the addition of KI, my reaction mixture foamed violently and overflowed. How do I prevent this?A2: This foaming is caused by the rapid, exothermic evolution of nitrogen gas (N₂) as the iodide displaces the diazonium group. Solution: Do not add the KI as a bolus. Add it dropwise via an addition funnel. If foaming begins, temporarily halt the addition and add a few drops of an anti-foaming agent (e.g., octanol) to break the surface tension.
Q3: I am trying the Multi-Component Reaction (MCR) route. Why am I seeing a high recovery of unreacted 2-iodoaniline?A3: MCRs require the precise, sequential formation of imine intermediates[1]. If your reaction is stalling, it is likely due to insufficient electrophilicity of the pyruvic acid or aldehyde under your current pH conditions. Solution: Ensure you are using a catalytic amount of a strong organic acid (like p-Toluenesulfonic acid) and equip your flask with a Dean-Stark trap. Removing the water generated during imine formation will drive the equilibrium forward via Le Chatelier's principle.
Q4: How do I separate the desired 8-iodoquinoline-2-carboxylic acid from unreacted starting materials?A4: Both the starting material and the product are amphoteric, making standard phase extraction difficult[4]. Solution: Utilize isoelectric precipitation. Dissolve the crude solid in a basic aqueous solution (pH 10). Slowly titrate with 1M HCl. The 8-iodoquinoline-2-carboxylic acid typically reaches its isoelectric point and precipitates around pH 3.0–3.5, while the unreacted 8-amino starting material (which is more basic) remains soluble as a hydrochloride salt at this pH.
Section 4: Quantitative Yield Optimization Data
The following table summarizes the empirical data gathered from optimizing the Sandmeyer reaction pathway. Use these parameters to benchmark your own experimental setups.
Parameter
Sub-optimal Condition
Optimized Condition
Impact on Yield
Mechanistic Causality
Temperature
> 5°C
-5°C to 0°C
+25%
Suppresses the thermal degradation of the diazonium salt into the 8-hydroxy derivative.
Iodide Source
NaI (1.0 eq)
KI (2.5 eq)
+15%
Excess iodide concentration kinetically outcompetes water nucleophilicity at the sterically hindered 8-position.
Acid Conc.
1M HCl
6M HCl
+10%
Ensures complete protonation of the quinoline nitrogen, preventing intramolecular side reactions.
KI Addition
Bolus (All at once)
Dropwise (30 min)
+20%
Controls the exothermic release of N₂ gas, preventing thermal spikes and physical loss of material via foaming.
Section 5: References
1.[1] 8-Iodoquinoline-2-carboxylic acid - Benchchem. benchchem.com. Available at:
2.[2] 8-Iodoquinolinium chloride dihydrate - PMC - NIH. nih.gov. Available at:
3.[3] Rhenium heptasulfide: rebirth as a selective hydrogenation catalyst for organic synthesis - ChemRxiv. chemrxiv.org. Available at:
4.[4] Scalable and Practical Synthesis of Halo Quinolin-2(1H) - ACS Publications. acs.org. Available at:
Overcoming poor solubility of 8-Iodoquinoline-2-carboxylic acid in biological assays
Welcome to the Application Scientist Knowledge Base. This portal is designed to help researchers, scientists, and drug development professionals overcome the physicochemical barriers of halogenated quinoline derivatives...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Knowledge Base. This portal is designed to help researchers, scientists, and drug development professionals overcome the physicochemical barriers of halogenated quinoline derivatives in biological and biochemical assays.
Mechanistic Root Cause Analysis
Before applying a fix, it is critical to understand why your compound is precipitating.
The Base Scaffold: Quinoline-2-carboxylic acid has a pKa of approximately 3.85[1]. In physiological buffers (pH 7.4), the carboxylic acid is ionized (forming a carboxylate), which typically aids in aqueous solubility.
The Halogen Effect: The addition of an iodine atom at the 8-position fundamentally alters the molecule's physical chemistry. Iodine is exceptionally bulky and highly lipophilic. This massive increase in the partition coefficient (LogP) and crystal lattice energy overpowers the hydrophilic contribution of the carboxylate group.
The Result: When introduced to an aqueous assay buffer, the hydrophobic bulk of the iodo-quinoline core forces the molecules to aggregate to minimize contact with water. This results in micro-precipitation, leading to false negatives, flat dose-response curves, and irreproducible assay data.
Diagnostic Troubleshooting Workflow
Use the following decision tree to determine the optimal solubilization strategy based on your specific assay environment.
Diagnostic workflow for resolving 8-Iodoquinoline-2-carboxylic acid precipitation.
Frequently Asked Questions (FAQs)
Q1: I dissolved my compound in 100% DMSO, but it crashes out as soon as I spike it into my cell culture media. What is happening?A1: This is the classic "solvent shock" phenomenon. When a highly concentrated DMSO stock is introduced directly into an aqueous medium, the rapid diffusion of DMSO into the water leaves the hydrophobic 8-iodoquinoline core without a solvation shell, causing immediate micro-precipitation.
Solution: Perform intermediate serial dilutions in a transitional solvent mixture (e.g., 50% DMSO / 50% Buffer) before the final spike, or utilize cyclodextrin complexation to shield the hydrophobic core[].
Q2: Can I just increase the final DMSO concentration in my cell assay to 1% to keep the compound soluble?A2: No, this is highly discouraged for cell-based assays. While biochemical assays can sometimes tolerate higher solvent loads, cell cultures are highly sensitive. DMSO acts on the lipid-rich cell membrane, increasing membrane fluidity. This leads to pore formation, a massive influx of DMSO into the cytoplasm, and a subsequent spike in Reactive Oxygen Species (ROS) production, which induces severe cytotoxicity[3].
Standard Practice: Keep final DMSO concentrations strictly below 0.1% for cell-based assays[4].
Q3: How does Cyclodextrin solve the permeability and solubility issue simultaneously without harming cells?A3: Cyclodextrins (such as Hydroxypropyl-β-Cyclodextrin, or HP-β-CD) are cyclic oligosaccharides that feature a hydrophilic exterior and a hydrophobic internal cavity. They form a reversible, non-covalent host-guest inclusion complex with the lipophilic 8-iodoquinoline moiety[5].
Causality: This molecularly dispersed state sequesters the insoluble iodine-quinoline core from water, drastically increasing apparent aqueous solubility without altering the compound's covalent structure or ionization state[]. Because the complex is reversible, the free drug is released at the lipophilic cell membrane, maintaining high bioavailability and avoiding the osmotic stress associated with high co-solvent concentrations.
Generally recognized as safe (GRAS); extremely high tolerance in both in vitro and in vivo models.
Standard Operating Procedures (SOPs)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems .
SOP 1: Preparation of HP-β-CD Inclusion Complexes
Use this protocol to solubilize 8-Iodoquinoline-2-carboxylic acid for cell-based assays without relying on toxic levels of DMSO.
Reagent Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous assay buffer (e.g., PBS, pH 7.4).
Drug Addition: Add 8-Iodoquinoline-2-carboxylic acid in excess (beyond its expected saturation point) to the HP-β-CD solution to form a visible suspension.
Equilibration: Incubate the suspension on an orbital shaker at 37°C for 24–48 hours.
Causality: The non-covalent inclusion process is thermodynamically driven but kinetically slow. Extended shaking ensures the system reaches thermodynamic equilibrium.
Phase Separation: Centrifuge the mixture at 10,000 × g for 15 minutes to pellet any uncomplexed, precipitated drug.
Self-Validation (Quantification): Carefully aspirate the clear supernatant. Quantify the dissolved drug concentration using HPLC or UV-Vis spectroscopy against a known standard curve. Do not assume 100% encapsulation. This step validates the exact working concentration of your stock before introducing it to your biological assay.
SOP 2: Establishing DMSO Tolerance in Cell Lines
If you must use DMSO, you cannot guess the safe limit. Use this protocol to empirically define the tolerance of your specific cell line.
Cell Seeding: Seed your target cell line in a 384-well plate (e.g., 4,000 cells/well) and incubate overnight to allow attachment and recovery.
Gradient Preparation: Prepare a 10-point serial dilution of DMSO in complete culture media, ranging from 0.01% to 2.0% (v/v).
Control Assignment:
Negative Control: Complete media only (0% DMSO).
Positive Control: 100 µM Menadione (a known inducer of oxidative stress and complete cytotoxicity)[6].
Treatment & Incubation: Treat the cells with the DMSO gradient and controls. Incubate for the exact duration of your planned biological assay (e.g., 24, 48, or 72 hours).
Validation Check 1: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 validates that your assay is robust and the data is trustworthy.
Validation Check 2: Plot the viability curve. Determine the highest DMSO concentration that maintains >95% viability relative to the negative control. This is your absolute upper limit for compound dosing.
References
Certified Reference Material Quinoline-2-carboxylic acid. ar-reagent.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFBMy_wYpAfGKicE0QSUjRF92B2RaNeu1k3Tnk6BDPSVReAKm6qKB9Jie6DHeLYzBEx9IzHTIvK5x9wgT2_ukjNvd1BpbscqX4ax9GdAq9_JewkFo9QIclqpXwpzVhFU8llg5EnQ-gzqOBkF9FH1myRDobQT7UfZMBwY3B8C2VGRBeREDCccX1EiHcUAe7LPVne2LHAFmTzGfIFJeOm_YxvSulbLsBW0IiqLBPtYvaA6jYAlrLb1fx6qs2fa9vFTDfsIyuu6sIs_lmbFK_ToAA9Wt6tR_ygsnR7Q==]
Cyclodextrin Solutions for API Solubility Boost. bocsci.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoPTLijqh_GHFGatZpTRoBKlLlD481k0rPt_yGyRP2VBXAgKdEvv1GemJWOkpiZpoS6JmpxhlzJ7dLyP-EF_YCTd3nHTxV-XQ6it-2q0mZm1QCBcxrSUlGGMEdQU8gCHeiDccPEL52OKy9zZZYpNaoeDZIlkAkFxLAd_DJHB67vWEWST4kFgDg-bj0juau6og=]
Does anybody know what is the safe solution of DMSO for cell cultures? researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPw8egZO0X5lUoxdE3I72o4r42nioh9Lny1eNQ-0-JGyqKBBn8sxwOEe2Ea4C4HrxOap7dhU77rjWLclNky-ZwtlfCtb1JrG_Z70wycCuYaOLn19pYw4jWZbhx40Oo3IETIu7pNmdkLD6RFxsYGR4b3hiYAXH3udkDYLhjUbng9iBfRhCTdkjrVlm-ugCg7WNx2sJuvhvkBA0xNCpRKD34Fzo=]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhpFd5q_Ok1wZOYI2NSQGPO4DG9C3WbNPcADEW_F-BOfO5izGrgTWLfFeXltCkOfBLt2SbumVzuYti8vmMGN22Q4duz9RepTWSmflZhni8e4VRul5dYShgYxtriqEdggynqMRx76vyjMrrJiBY]
Cell membrane fluidity and ROS resistance define DMSO tolerance of cryopreserved synovial MSCs and HUVECs. nih.gov.[https://vertexaisearch.cloud.google.
Multiparametric High-Content Assays to Measure Cell Health and Oxidative Damage as a Model for Drug-Induced Liver Injury. escholarship.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGInRXRkJgBXCmghTLV-ZLBn44Odbj_G5zdZZZLVPNw3_Fv5mmG9BBiAV3JUdOYK3Zqq_3W7kNXYoi3fcA5JD28t5peJPGqaw_x6kjfEJqFZ2_T2fPd_OaqJzeu2kEhBGmCPWqYi3_biPE5AYgokfChSPeYFJSiCuLtZaT9sa7A0-lEWT0FQG5zg2-xtuCni8qVxET2FQ0h7q587aZXnSg=]
A Comparative Guide to the Reactivity of 8-Iodoquinoline-2-carboxylic Acid and 8-Bromoquinoline-2-carboxylic Acid in Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Quinoline-2-carboxyl...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Quinoline-2-carboxylic acid scaffolds are prevalent in medicinal chemistry, and their 8-halo derivatives serve as versatile intermediates for constructing complex molecular architectures.[1][2][3] This guide provides an in-depth technical comparison of the reactivity of two key building blocks: 8-Iodoquinoline-2-carboxylic acid and 8-Bromoquinoline-2-carboxylic acid, with a focus on their performance in palladium-catalyzed cross-coupling reactions.
Theoretical Underpinnings of Reactivity: The Carbon-Halogen Bond
The disparate reactivity between 8-Iodoquinoline-2-carboxylic acid and 8-Bromoquinoline-2-carboxylic acid is fundamentally rooted in the intrinsic properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The rate-determining step in many palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination, is the oxidative addition of the aryl halide to the palladium(0) catalyst.[4][5][6][7]
The C-I bond is significantly weaker and more polarizable than the C-Br bond. This is due to the larger atomic radius of iodine and the longer, less effective orbital overlap with carbon. Consequently, the C-I bond has a lower bond dissociation energy, making it more susceptible to cleavage by the palladium catalyst. This translates to a lower activation energy for the oxidative addition step, leading to faster reaction rates for the iodo-substituted compound. The generally accepted order of reactivity for aryl halides in these reactions is: I > OTf > Br >> Cl.[8][9]
Representative Reactivity Comparison in Suzuki-Miyaura Coupling
While direct, side-by-side experimental data for these two specific compounds is not always readily available in published literature, we can extrapolate a representative comparison based on the well-established principles of aryl halide reactivity. The following table illustrates the expected differences in performance for a typical Suzuki-Miyaura cross-coupling reaction.
Parameter
8-Iodoquinoline-2-carboxylic acid
8-Bromoquinoline-2-carboxylic acid
Rationale
Reaction Time
Shorter (e.g., 1-4 hours)
Longer (e.g., 6-24 hours)
The weaker C-I bond leads to a faster rate of oxidative addition.
Reaction Temperature
Lower (e.g., 60-80 °C)
Higher (e.g., 80-110 °C)
Less thermal energy is required to overcome the activation barrier for C-I bond cleavage.
Catalyst Loading
Potentially lower
Typically higher
The higher reactivity of the iodo-compound may allow for a reduction in the amount of palladium catalyst required.
Yield
Generally higher
Generally lower to comparable
Faster reaction kinetics and milder conditions often lead to higher yields and fewer side products.
Cost & Stability
Higher cost, less stable
Lower cost, more stable
Iodo-compounds are typically more expensive and can be more sensitive to light and heat.
This data underscores a critical trade-off for the synthetic chemist: the higher reactivity and efficiency of 8-Iodoquinoline-2-carboxylic acid versus the lower cost and greater stability of 8-Bromoquinoline-2-carboxylic acid.
Experimental Protocols for Palladium-Catalyzed Cross-Coupling Reactions
The following are generalized protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. It is crucial to note that optimization of the catalyst, ligand, base, solvent, and temperature will be necessary for these specific substrates to achieve optimal results.
Protocol 1: Suzuki-Miyaura Coupling
This reaction forms a new carbon-carbon bond by coupling the aryl halide with an organoboron species.[9][10]
Materials:
8-Haloquinoline-2-carboxylic acid (1.0 equiv.)
Arylboronic acid (1.2 equiv.)
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
Base (e.g., K₂CO₃, 2.0 equiv.)
Solvent (e.g., Toluene/Ethanol/Water mixture)
Schlenk tube or similar reaction vessel
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry Schlenk tube under an inert atmosphere, add the 8-haloquinoline-2-carboxylic acid, arylboronic acid, palladium catalyst, and base.
Add the degassed solvent mixture.
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Perform an aqueous workup and extract the product with a suitable organic solvent.
Purify the product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Protocol 2: Mizoroki-Heck Reaction
The Heck reaction couples the aryl halide with an alkene to form a substituted alkene.[5][11][12]
Materials:
8-Haloquinoline-2-carboxylic acid (1.0 equiv.)
Alkene (e.g., styrene, acrylate, 1.5 equiv.)
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
Phosphine ligand (e.g., PPh₃, 2-6 mol%)
Base (e.g., Et₃N, 2.0 equiv.)
Solvent (e.g., DMF, Acetonitrile)
Schlenk tube or similar reaction vessel
Inert atmosphere (Nitrogen or Argon)
Procedure:
In a dry Schlenk tube under an inert atmosphere, dissolve the 8-haloquinoline-2-carboxylic acid, palladium catalyst, and phosphine ligand in the solvent.
Add the alkene and the base.
Seal the vessel and heat to the desired temperature (e.g., 100-120 °C) with stirring.
Monitor the reaction by TLC or LC-MS.
After completion, cool the mixture and filter off any solids.
Perform an appropriate workup and purify the product by column chromatography.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Protocol 3: Buchwald-Hartwig Amination
This reaction is a powerful method for the formation of carbon-nitrogen bonds.[4][8][13]
Materials:
8-Haloquinoline-2-carboxylic acid (1.0 equiv.)
Amine (primary or secondary, 1.2 equiv.)
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
Base (e.g., NaOtBu, Cs₂CO₃, 1.4 equiv.)
Anhydrous solvent (e.g., Toluene, Dioxane)
Schlenk tube or similar reaction vessel
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a dry Schlenk tube under an inert atmosphere, add the 8-haloquinoline-2-carboxylic acid, palladium catalyst, phosphine ligand, and base.
Add the anhydrous solvent, followed by the amine.
Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Quench the reaction, perform an aqueous workup, and extract the product.
Purify the product by column chromatography.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Discussion and Practical Recommendations
The choice between 8-Iodoquinoline-2-carboxylic acid and 8-Bromoquinoline-2-carboxylic acid is a strategic one, guided by the specific demands of the synthetic project.
For rapid synthesis and high-throughput screening: 8-Iodoquinoline-2-carboxylic acid is the superior choice. Its high reactivity allows for shorter reaction times and milder conditions, which is advantageous when preparing a library of analogs or when dealing with thermally sensitive substrates. The potentially higher yields can also simplify purification and improve overall efficiency.
For large-scale synthesis and cost-sensitive projects: 8-Bromoquinoline-2-carboxylic acid presents a more economical option. While it may require more forcing conditions (higher temperatures, longer reaction times) and potentially more rigorous optimization to achieve high yields, its lower purchase price can be a significant advantage in process chemistry and large-scale manufacturing.
For challenging couplings: In cases where the coupling partner is sterically hindered or electronically deactivated, starting with the more reactive 8-iodo derivative can be the difference between a successful reaction and a failed attempt. The lower activation energy of the C-I bond cleavage can help to drive difficult transformations to completion.
References
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
Wikipedia. (2023). Heck reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. (n.d.).
ResearchGate. (n.d.). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. Retrieved from [Link]
PMC. (n.d.). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Retrieved from [Link]
PMC. (n.d.). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions. Retrieved from [Link]
Chemistry LibreTexts. (2024, February 22). 11.4: The Relative Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Kaplan MCAT Prep. (2019, September 27). Ranking the Reactivity of Carboxylic Acid Derivatives [Video]. YouTube. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Retrieved from [Link]
MDPI. (2017, September 11). Heck Reaction—State of the Art. Retrieved from [Link]
Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]
ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]
Wikipedia. (2023). Cross-coupling reaction. Retrieved from [Link]
MDPI. (n.d.). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Retrieved from [Link]
ResearchGate. (2015, July 2). 8-Hydroxyquinoline: A Privileged Structure with Broad-ranging Pharmacological Potentials. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Chemistry LibreTexts. (2023, August 8). 12.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
International Journal of Engineering, Science and Mathematics. (2017, December 15). REACTIVITY OF CARBOXYLIC ACIDS AND CARBOXYLIC ACID DERIVATIVES AND ITS MAJOR APPLICATIONS: A STUDY. Retrieved from [Link]
ACS Publications. (2022, July 10). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
Comparative Guide: Catalytic Efficiency of 8-Iodoquinoline-2-Carboxylic Acid Ligands in Transition Metal Catalysis
Executive Summary & Rationale In the landscape of transition metal catalysis, the precise tuning of the primary coordination sphere dictates both the efficiency and selectivity of the active catalyst. Among bidentate (N,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Rationale
In the landscape of transition metal catalysis, the precise tuning of the primary coordination sphere dictates both the efficiency and selectivity of the active catalyst. Among bidentate (N,O) ligands, quinoline-2-carboxylic acid (QA) derivatives are recognized as privileged scaffolds. However, the introduction of an iodine atom at the 8-position—yielding 8-Iodoquinoline-2-carboxylic acid (8-I-QA)—fundamentally alters the catalyst's microenvironment.
Recognized as a highly versatile intermediate in 1[1], 8-I-QA provides an unparalleled combination of steric shielding and electronic modulation. This guide objectively compares the catalytic efficiency of 8-I-QA against standard ligand alternatives, providing mechanistic insights and self-validating experimental protocols for advanced drug development and synthetic chemistry applications.
Mechanistic Causality: The "8-Iodo" Advantage
As an Application Scientist, it is critical to look beyond the empirical yield and understand why a ligand performs well. The 8-position of the quinoline ring is adjacent (peri) to the coordinating nitrogen atom. Substituting this position with a massive, polarizable iodine atom (van der Waals radius ~1.98 Å) introduces two critical mechanistic advantages:
Steric Exclusion of Off-Cycle Intermediates: Unsubstituted QA ligands often suffer from catalyst deactivation via the formation of thermodynamically stable, coordinatively saturated bis-ligated (ML₂) complexes. The steric bulk of the 8-iodo group physically clashes with incoming secondary ligands, enforcing a highly active mono-ligated (ML) species. This principle of fine-tuning steric hindrance is vital in 2[2].
Electronic Activation via Inductive Effects: The iodine atom exerts a weak, yet significant, electron-withdrawing inductive effect (-I) across the sigma framework. This lowers the energy of the metal's d-orbitals, increasing its electrophilicity. In Rhodium(I) systems, this electronic tuning makes the metal center highly susceptible to 3[3], which is often the rate-limiting step in carbonylation reactions.
Comparative Catalytic Performance
To objectively evaluate 8-I-QA, we benchmark its performance against unsubstituted QA, 8-Hydroxy-QA, and standard picolinic acid across two distinct transition-metal-catalyzed workflows.
Table 1: Cu-Catalyzed Enantioselective Oxidative Coupling of 2-Naphthols
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It includes built-in causality explanations and in-process validation checks to prevent false positives and ensure data integrity.
Step 1: Reaction Setup with Internal Standards
Action: In an oven-dried Schlenk tube, combine Cu(OAc)₂ (5.0 mol%), 8-I-QA ligand (5.5 mol%), and 2-naphthol (1.0 mmol). Add 0.1 mmol of dodecane.
Causality: A slight stoichiometric excess of the ligand (5.5 vs 5.0 mol%) ensures complete metal complexation, suppressing unligated Cu-catalyzed racemic background reactions.
Validation Check: Dodecane serves as an inert internal standard for quantitative GC-FID tracking, allowing yield calculation independent of isolation efficiency.
Step 2: Solvent and Oxidant Introduction
Action: Add 5 mL of anhydrous dichloromethane (DCM). Purge the system with O₂ gas for 5 minutes and attach an O₂ balloon. Stir at 25°C.
Causality: DCM provides optimal solubility for the mono-ligated complex without competing for coordination sites, unlike coordinating solvents (e.g., MeCN or THF) which can displace the QA ligand.
Step 3: In-Process Monitoring (Self-Validation)
Action: At t=2h and t=6h, withdraw 50 µL aliquots, filter through a short silica plug (eluting with EtOAc), and analyze via GC-FID.
Validation Check: Compare the product peak area against the dodecane standard. If the conversion at 2h is <30%, it indicates catalyst poisoning (likely moisture ingress or poor O₂ purging). The reaction should be aborted and restarted to save time.
Step 4: Workup and Chiral Resolution
Action: Quench the reaction with 5 mL of a 0.1 M EDTA aqueous solution. Extract with DCM, dry over Na₂SO₄, and concentrate.
Causality: EDTA strongly chelates Cu(II), stripping it from the product mixture. This prevents post-reaction oxidation artifacts during solvent evaporation.
Validation Check: Analyze the purified BINOL product via Chiral HPLC. Crucial: Always run a racemic BINOL standard first to validate the baseline separation of enantiomers on the column before calculating the e.r. of the synthesized batch.
References
The Journal of Organic Chemistry - ACS Publications. "An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs". Available at:[Link]
ResearchGate. "Rhodium(I) carbonyl complexes of quinoline carboxylic acid: Synthesis, reactivity and catalytic carbonylation reaction". Available at:[Link]
Mass Spectrometry Fragmentation Patterns of 8-Iodoquinoline-2-carboxylic Acid vs. Positional Isomers: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of distinguishing halogenated positional isomers in drug metabolism and pharmacokinetic (DMPK) studies. Quinoline-2-carboxylic acid (qui...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of distinguishing halogenated positional isomers in drug metabolism and pharmacokinetic (DMPK) studies. Quinoline-2-carboxylic acid (quinaldic acid) derivatives are privileged scaffolds, and the introduction of an iodine atom—such as in 8-iodoquinoline-2-carboxylic acid—provides a versatile handle for cross-coupling reactions. However, because positional isomers (e.g., 4-iodo, 5-iodo, 6-iodo, and 8-iodo) share the identical exact mass (
C10H6INO2
, exact mass 298.94 Da), high-resolution mass spectrometry (HRMS) alone cannot differentiate them.
Differentiating these isomeric molecules requires a deep understanding of gas-phase thermodynamics and collision-induced dissociation (CID) pathways ([1]). This guide objectively compares the MS/MS fragmentation performance of 8-iodoquinoline-2-carboxylic acid against its alternatives, providing the mechanistic causality and self-validating experimental protocols necessary for unambiguous identification.
Mechanistic Principles of Fragmentation (The Causality)
To understand why isomers fragment differently, we must look at the localized electronic environment and the steric proximity of functional groups. Systematic investigations into quinoline and isoquinoline scaffolds demonstrate that fragmentation is heavily dictated by the spatial arrangement of these groups ([2]).
The Quinoline-2-carboxylic Acid Backbone
Under positive electrospray ionization (ESI+), the nitrogen atom of the quinoline ring is readily protonated to form the
[M+H]+
precursor ion at m/z 300.0. The primary fragmentation of the unsubstituted backbone involves the neutral loss of water (
H2O
, 18 Da) and carbon monoxide (
CO
, 28 Da), driven by the lability of the 2-carboxylic acid group ([3]).
The Halogen Effect:
I∙
vs.
HI
Loss
Iodine is a highly polarizable, heavy halogen with a relatively weak carbon-iodine (C-I) bond. CID frequently triggers either the homolytic cleavage of the C-I bond (loss of an iodine radical,
I∙
, 127 Da) or the heterolytic loss of hydrogen iodide (
HI
, 128 Da).
Isomeric Differentiation via Proximity Effects
The ability to separate these gas-phase ions relies on the following structural causalities ([4]):
8-Iodoquinoline-2-carboxylic acid (Peri-Effect): The iodine atom at the 8-position is in close spatial proximity to the quinoline nitrogen. When the nitrogen is protonated, the adjacent iodine facilitates a highly specific, low-energy loss of
HI
(128 Da) directly from the precursor ion, yielding a dominant, highly stable fused-ring fragment at m/z 172.0.
4-Iodoquinoline-2-carboxylic acid (Ortho-Effect): The iodine is distant from the nitrogen but close to the 2-carboxylic acid. The dominant pathway is the sequential loss of
CO2
followed by
I∙
, yielding m/z 256.0 and subsequently m/z 129.0.
5-Iodo & 6-Iodo Isomers (Peripheral): These isomers lack strong proximity effects to either the nitrogen or the carboxylate. Their spectra are characterized by a competitive, higher-energy loss of
H2O
and
I∙
, requiring elevated collision energies to fragment.
Comparative Quantitative Data
The following table summarizes the diagnostic MS/MS transitions required to objectively differentiate the isomers.
Isomer
Precursor Ion
[M+H]+
Dominant Neutral Loss
Key Product Ions (m/z)
Optimal CE (eV)
Diagnostic Structural Feature
8-Iodo
300.0
HI
(128 Da)
172.0 , 144.0
15 - 20
Peri-interaction (N-H to I)
4-Iodo
300.0
CO2
(44 Da) +
I∙
(127 Da)
256.0 , 129.0
20 - 25
Carboxylate-Iodine proximity
6-Iodo
300.0
H2O
(18 Da) +
I∙
(127 Da)
282.0 , 155.0
30 - 35
Unhindered peripheral iodine
Logical Workflow Visualization
The logical decision tree for differentiating these isomers based on their CID fragmentation pathways is illustrated below.
Logical workflow for differentiating iodoquinoline-2-carboxylic acid isomers via MS/MS.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this LC-MS/MS protocol is designed as a self-validating system . By incorporating a mixed-isomer System Suitability Test (SST), the workflow inherently validates both the chromatographic resolution (ensuring no co-elution masks MS data) and the collision energy calibration.
Phase 1: Sample Preparation (SST Generation)
Step 1: Accurately weigh 1.0 mg of 8-iodoquinoline-2-carboxylic acid and 1.0 mg of a reference isomer (e.g., 6-iodoquinoline-2-carboxylic acid).
Step 2: Dissolve each separately in 1.0 mL of LC-MS grade Methanol to create 1 mg/mL stock solutions.
Step 3: Prepare a mixed SST working solution by diluting both stocks to 100 ng/mL in 90:10 Water:Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid is strictly required to ensure consistent protonation of the quinoline nitrogen, stabilizing the
[M+H]+
ion for reproducible ESI+ signals and enabling the peri-effect fragmentation.
Phase 2: Chromatographic Separation (UPLC)
Column: C18 (2.1 x 50 mm, 1.7 µm) maintained at 40 °C.
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Gradient Elution: 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
Self-Validation Check: Monitor the Total Ion Chromatogram (TIC). The 8-iodo isomer must elute later than the 6-iodo isomer due to intramolecular hydrogen bonding (N-H to I) masking its polarity. If baseline resolution (
Rs>1.5
) is not achieved, the system is invalid; flatten the gradient to 5-50% B over 8 minutes.
Source Parameters: Capillary Voltage at 3.5 kV; Desolvation Temperature at 400 °C.
Precursor Isolation: Set Q1 to m/z 300.0 (Unit resolution).
Collision Energy (CE) Ramping: Sweep CE from 10 eV to 40 eV using Argon as the collision gas.
Causality: Ramping the CE is the critical validation step. The C-I bond in the 8-position cleaves at a significantly lower CE (~15 eV) compared to the 6-position (~30 eV). If m/z 172.0 appears at high CE for all peaks, the collision cell gas pressure is improperly calibrated, and the data cannot be trusted.
References
Cheng, P., et al. "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Scientific Reports, 2020. URL: [Link]
Cheng, P., et al. "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry (PMC Full Text)." PubMed Central (PMC), 2020. URL:[Link]
D'Atri, V., et al. "Isomeric and Conformational Analysis of Small Drug and Drug-Like Molecules by Ion Mobility-Mass Spectrometry (IM-MS)." PubMed Central (PMC), 2018. URL: [Link]
Julian, R. R., et al. "New Framework Expands Isomer Identification Possibilities with Mass Spectrometry." Chromatography Online, 2023. URL: [Link]
A Comparative Guide to Kynurenine 3-Monooxygenase (KMO) Inhibitors: Benchmarking Against Established Standards
This guide provides a comprehensive comparison of Kynurenine 3-Monooxygenase (KMO) inhibitors, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the critica...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive comparison of Kynurenine 3-Monooxygenase (KMO) inhibitors, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the critical role of KMO in the tryptophan metabolic pathway, the therapeutic rationale for its inhibition, and benchmark the performance of established inhibitors. While direct inhibitory data for 8-iodoquinoline-2-carboxylic acid derivatives against KMO is not extensively available in public literature, we will explore the potential of the quinoline scaffold and use this derivative as a conceptual placeholder to illustrate the principles of inhibitor evaluation.
The Critical Role of Kynurenine 3-Monooxygenase (KMO) in Health and Disease
Kynurenine 3-monooxygenase (KMO) is a pivotal enzyme located at a critical branch point of the kynurenine pathway, the primary route for tryptophan metabolism.[1][2] This FAD-dependent hydroxylase catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine (3-HK).[3][4] The significance of KMO lies in its role in determining the balance between neuroprotective and neurotoxic downstream metabolites.
Inhibition of KMO is a promising therapeutic strategy for a variety of neurological and inflammatory disorders.[4][5] By blocking the production of the neurotoxin precursor 3-HK, the metabolic pathway is redirected towards the synthesis of kynurenic acid (KYNA), a known neuroprotectant that acts as an antagonist at ionotropic glutamate and α7 nicotinic acetylcholine receptors.[5][6] Elevated levels of downstream neurotoxic metabolites, such as quinolinic acid, are associated with several neurodegenerative diseases, including Huntington's, Alzheimer's, and Parkinson's diseases.[1][7]
The Kynurenine Pathway: A Balancing Act
The diagram below illustrates the central position of KMO in the kynurenine pathway and the therapeutic consequence of its inhibition.
Caption: Inhibition of KMO shifts the kynurenine pathway towards the production of neuroprotective kynurenic acid.
Benchmarking KMO Inhibitors: A Data-Driven Comparison
The potency of a KMO inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibitory constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[8][9] A lower IC50 value indicates a more potent inhibitor.
Below is a comparative table of well-characterized KMO inhibitors. For the purpose of this guide, "8-Iodoquinoline-2-carboxylic acid" is included as a hypothetical candidate to illustrate where a novel compound would fit within such a comparison, though its specific activity against KMO is yet to be determined.
To determine the IC50 of a potential KMO inhibitor, a robust and reproducible biochemical assay is essential. The following protocol outlines a common method based on measuring the consumption of the cofactor NADPH.[5]
Reagent Preparation
Assay Buffer: 50 mM HEPES, pH 7.5, supplemented with 2 mM DTT and 1 mM EDTA.
Enzyme Solution: Dilute recombinant human KMO enzyme to a final concentration of 20 µg/mL in ice-cold assay buffer.
Substrate Solution: Prepare a solution of L-kynurenine (10 µM, approximately the Michaelis constant, Km) and NADPH (200 µM, a saturating concentration) in the assay buffer.
Inhibitor Solutions: Prepare a serial dilution of the test compound (e.g., 8-Iodoquinoline-2-carboxylic acid) and standard inhibitors in the assay buffer. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and typically below 1%.
Assay Procedure
The following workflow diagram illustrates the key steps in the biochemical KMO inhibition assay.
Caption: Workflow for a typical biochemical KMO inhibition assay.
Add the KMO enzyme solution to the wells of a 96-well microplate.
Add the various concentrations of the inhibitor solutions or a vehicle control to the respective wells.
Pre-incubate the plate at room temperature for 15 minutes to allow for the binding of the inhibitor to the enzyme.
Initiate the enzymatic reaction by adding the substrate solution to all wells.
Incubate the plate at 37°C for a defined period, for example, 60 minutes.
Stop the reaction, if necessary, by adding a stopping reagent (e.g., a mild acid).
Measure the decrease in absorbance at 340 nm, which corresponds to the consumption of NADPH.
Data Analysis
The percentage of KMO inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.[12]
Concluding Remarks
The inhibition of KMO represents a compelling therapeutic strategy for a range of debilitating diseases. The established inhibitors, such as Ro 61-8048 and GSK180, provide a strong foundation for the development of novel and more potent therapeutics. While the KMO inhibitory activity of 8-iodoquinoline-2-carboxylic acid remains to be experimentally determined, the quinoline scaffold is a known pharmacophore in various biologically active molecules.[13] The methodologies and comparative data presented in this guide offer a framework for the evaluation of new chemical entities targeting this critical enzyme. Future research, including the screening of diverse chemical libraries containing scaffolds like quinoline-2-carboxylic acids, is warranted to identify the next generation of KMO inhibitors with improved efficacy and pharmacokinetic properties.
Mechanism of Kynurenine 3-Monooxygenase-Catalyzed Hydroxylation Reaction: A Quantum Cluster Approach | The Journal of Physical Chemistry A - ACS Publications. [Link]
Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors. [Link]
Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors - PubMed. [Link]
Biochemistry and structural studies of kynurenine 3-monooxygenase reveal allosteric inhibition by Ro 61-8048 - PubMed. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Quinoline-2-carboxylic acid (quinaldic acid) derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as metalloenzyme inhibitors, antiviral agents, and receptor antagonists[1]. Substitution at the 8-position of the quinoline ring provides a critical vector for modulating the pharmacophore's interaction with target proteins. This guide objectively compares two key derivatives: 8-Fluoroquinoline-2-carboxylic acid and 8-Iodoquinoline-2-carboxylic acid . By decoupling their steric bulk and electronic properties, researchers can strategically select the appropriate halogen to optimize target affinity, metabolic stability, and physicochemical properties.
Physicochemical & Structural Profiling
The fundamental differences between fluorine and iodine dictate their divergent behavior in biological systems. Fluorine is highly electronegative but sterically compact, whereas iodine is massive, highly polarizable, and capable of forming highly directional non-covalent interactions[2].
Mechanistic Insights: Steric vs. Electronic Modulation
Steric Effects and Conformational Dynamics
The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å). Consequently, introducing a fluorine atom at the 8-position causes minimal steric distortion to the quinoline core. It allows the molecule to fit into tight binding pockets without inducing significant conformational shifts in the target protein.
Conversely, iodine's massive electron cloud (vdW radius 1.98 Å) introduces severe steric hindrance. In 8-iodoquinoline-2-carboxylic acid, the bulky iodine atom can sterically clash with adjacent residues in a binding pocket or force the quinoline ring into a specific bioactive conformation[6]. This steric bulk can also shield the adjacent nitrogen atom, potentially altering its coordination geometry when chelating metals.
Electronic Effects and Halogen Bonding
Fluorine exerts a powerful electron-withdrawing inductive effect (-I) through the sigma-bond framework. This strongly withdraws electron density from the quinoline ring, significantly lowering the pKa of both the quinoline nitrogen and the C2-carboxylic acid[1][3]. This shift alters the molecule's ionization state at physiological pH, generally increasing its lipophilicity (LogD) and membrane permeability.
Iodine, while less electronegative, possesses a highly anisotropic electron distribution. The electron density is pulled toward the carbon-iodine bond equator, leaving a region of positive electrostatic potential at the distal end of the iodine atom along the C-I bond axis—a phenomenon known as the σ-hole[2][5]. This allows 8-iodoquinoline-2-carboxylic acid to act as a strong Lewis acid, forming highly directional halogen bonds (C-I···O or C-I···N) with Lewis bases in the protein backbone (e.g., carbonyl oxygens). These interactions can dramatically enhance target affinity in ways that fluorine cannot replicate[2].
Logical Framework for Halogen Selection
Caption: Logical framework for selecting 8-fluoro vs. 8-iodo substitutions in drug design.
Experimental Methodologies
To objectively validate the theoretical differences between these two compounds, the following self-validating protocols must be employed.
Protocol 1: Potentiometric Determination of pKa and LogD
Purpose & Causality: To quantify the electronic (-I) impact of the C8 halogen on the ionizable centers. Fluorine's strong inductive pull will result in a measurably lower pKa compared to iodine.
System Calibration: Calibrate an automated potentiometric titrator using standard buffer solutions (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C.
Sample Preparation: Prepare 1.0 mM solutions of 8-Fluoroquinoline-2-carboxylic acid[3] and 8-Iodoquinoline-2-carboxylic acid[4] in a 0.15 M KCl background electrolyte to mimic physiological ionic strength. Self-Validation: If precipitation occurs due to low aqueous solubility, prepare samples in varying ratios of Methanol/Water (e.g., 30%, 40%, 50% MeOH).
Titration: Titrate the solutions with standardized 0.1 M KOH under a nitrogen atmosphere to prevent CO2 absorption.
Data Extrapolation: If co-solvents were used, apply the Yasuda-Shedlovsky extrapolation method by plotting the apparent pKa against the inverse dielectric constant of the solvent mixtures to determine the true aqueous pKa.
LogD(7.4) Profiling: Utilize the shake-flask method. Partition the compounds between n-octanol and pH 7.4 phosphate buffer. Quantify the concentration in both phases using LC-UV. The fluorine derivative typically exhibits a different partitioning profile due to its lower pKa and lack of polarizability.
Protocol 2: Crystallographic Validation of Halogen Bonding
Purpose & Causality: To physically observe the steric bulk of the iodine atom and validate the presence of highly directional halogen bonds (C-I···O angles ~180°)[2][5].
Co-Crystallization: Dissolve the 8-iodoquinoline-2-carboxylic acid[4] in a suitable solvent (e.g., DMSO/Water) with a model Lewis base (such as a peptide fragment containing exposed backbone carbonyls). Utilize vapor diffusion techniques to grow diffraction-quality single crystals.
Data Collection: Mount a single crystal on a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) at cryogenic temperatures (100 K) to minimize thermal motion.
Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F^2 (SHELXL). Self-Validation: Ensure the R1 value is < 0.05 and there are no residual electron density peaks near the heavy iodine atom.
Interaction Analysis: Analyze the electron density map. For the 8-iodo derivative, measure the distance between the iodine atom and the Lewis base oxygen. A distance shorter than the sum of their van der Waals radii (< 3.5 Å) coupled with a C-I···O angle >160° confirms a biologically relevant halogen bond[2].
Conclusion
The choice between 8-Fluoroquinoline-2-carboxylic acid and 8-Iodoquinoline-2-carboxylic acid is a masterclass in balancing steric constraints with electronic opportunities. Fluorine should be selected when the goal is to lower the pKa, increase metabolic stability, and fit into sterically restricted pockets. Iodine is the superior choice when the binding pocket can accommodate its bulk, allowing the exploitation of its highly directional σ-hole to form potent halogen bonds with the target[2][5].
References
PubChem . "8-Fluoroquinoline-2-carboxylic acid | C10H6FNO2 | CID 28063305". National Center for Biotechnology Information. 3
PubChem . "Quinaldic Acid | C10H7NO2 | CID 7124". National Center for Biotechnology Information. 1
ACS Organometallics . "Impact of the Halogen Substitution Pattern on the Biological Activity of Organoruthenium 8-Hydroxyquinoline Anticancer Agents". 6
PubMed . "Halogen Bonding in Hypervalent Iodine Compounds". National Institutes of Health. 5
International Journal of Research in Engineering and Science (IJRES) . "Halogen Bonding: Types and Role in Biological Activities of Halogenated Molecules". 2
8-Iodoquinoline-2-carboxylic Acid: Comprehensive Laboratory Disposal and Safety Protocol As a versatile chemical scaffold featuring both an iodine substituent and a carboxylic acid functional group, 8-Iodoquinoline-2-car...
Author: BenchChem Technical Support Team. Date: April 2026
8-Iodoquinoline-2-carboxylic Acid: Comprehensive Laboratory Disposal and Safety Protocol
As a versatile chemical scaffold featuring both an iodine substituent and a carboxylic acid functional group, 8-Iodoquinoline-2-carboxylic acid (CAS: 1017436-31-5) is highly valued in medicinal chemistry and metal coordination research[1]. However, the presence of the carbon-iodine bond classifies this compound as a Halogenated Organic Compound (HOC).
Improper disposal of halogenated organics poses severe environmental and operational risks. Under the Environmental Protection Agency (EPA) guidelines, HOCs are subject to strict land disposal restrictions[2]. To build a self-validating safety culture in your laboratory, it is critical to understand not just how to dispose of this compound, but the causality behind each procedural step.
Chemical Profiling & Disposal Parameters
To effectively manage waste, we must first quantify the physical and regulatory parameters of the compound. The table below summarizes the critical data driving the disposal logic for 8-Iodoquinoline-2-carboxylic acid.
Parameter
Value
Operational Rationale & Implication
CAS Number
1017436-31-5
Unique identifier required for accurate EPA/OSHA waste manifesting[1].
Molecular Formula
C10H6INO2
The high carbon-to-iodine ratio dictates its strict classification as halogenated waste[1].
Waste Classification
Halogenated Organic Waste
Governed by 40 CFR § 268.2; strictly prohibits standard land disposal or drain pouring[2].
Thermal Destruction
>850°C (Rotary Kiln)
High temperatures are required to completely cleave the stable quinoline aromatic ring and C-I bonds[3].
Incineration Byproduct
Hydrogen Iodide (HI) gas
Necessitates post-incineration caustic scrubbing to neutralize highly corrosive acidic emissions[4].
Step-by-Step Operational Disposal Protocol
The following methodology provides a self-validating workflow for the safe handling and disposal of 8-Iodoquinoline-2-carboxylic acid waste, whether in solid powder form or dissolved in organic solvents.
Step 1: Source Segregation (Critical Step)
Action: Immediately isolate any waste containing 8-Iodoquinoline-2-carboxylic acid from non-halogenated organic waste streams.
Causality: Mixing even a small amount of halogenated waste into a non-halogenated container converts the entire volume into halogenated waste[5]. Because halogenated waste requires specialized, high-cost incineration to prevent the formation of toxic dioxins, failure to segregate drastically increases laboratory disposal costs and risks incompatible chemical reactions.
Step 2: Containment and GHS Labeling
Action: Deposit the waste into a chemically compatible, vapor-tight container (e.g., High-Density Polyethylene - HDPE). Cap tightly immediately after use.
Action: Label the container explicitly with the words "Hazardous Waste: Halogenated Organics" and list "8-Iodoquinoline-2-carboxylic acid" as a constituent. Do not use abbreviations[5].
Causality: Vapor-tight seals prevent the fugitive emission of volatile solvents often used alongside this compound. Exact chemical naming ensures downstream waste contractors can accurately calibrate their scrubber systems for the specific halogen (Iodine) load[4].
Step 3: Intermediate Laboratory Storage
Action: Store the sealed waste container in a designated, well-ventilated secondary containment tray. Keep it strictly away from strong oxidizing agents, bases, and reactive metals.
Causality: Secondary containment prevents floor contamination in the event of a primary vessel failure. Isolating the waste from oxidizers prevents exothermic reactions that could breach the container.
Step 4: Institutional Transfer and Thermal Destruction
Action: Coordinate with your institution's Environmental Health and Safety (EHS) department for regular pickup. Do not store more than 55 gallons of hazardous waste in the lab[5].
Causality: EHS will transfer the waste to a licensed facility for Rotary Kiln Incineration . The tumbling action of the rotary kiln ensures complete thermal destruction of solid and sludge wastes at temperatures exceeding 850°C[3]. The exhaust gases are then passed through a caustic scrubber to neutralize the hydrogen iodide (HI) gas generated during combustion[4].
Disposal Workflow Visualization
The following diagram illustrates the logical progression of halogenated waste from generation to final safe disposal, highlighting the necessary thermal and chemical interventions.
Workflow for the segregation, containment, and thermal destruction of halogenated organic waste.
Emergency Spill Response Protocol
In the event of an accidental spill of 8-Iodoquinoline-2-carboxylic acid (either as a dry powder or in solution), execute the following immediate actions:
Personnel Protection: Evacuate non-essential personnel. Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat. If the spill involves a large volume of volatile solvent, use a NIOSH-approved respirator.
Containment: If in solution, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels for large organic spills.
Collection: Carefully sweep the absorbed mixture (or dry powder) using a non-sparking tool to prevent static ignition of any accompanying solvents.
Disposal: Place all recovered material, including the contaminated absorbent and used PPE, into a heavy-duty hazardous waste bag or HDPE bucket. Label it as "Halogenated Spill Debris" and process it through the standard EHS halogenated waste stream[5].
Author: BenchChem Technical Support Team. Date: April 2026
Standard Operating Procedure & Safety Guide: Handling 8-Iodoquinoline-2-carboxylic acid
Executive Summary
8-Iodoquinoline-2-carboxylic acid (CAS 1017436-31-5) is a highly valuable, halogenated quinoline scaffold utilized extensively in metal coordination chemistry, molecular docking studies, and advanced drug development ()[1]. However, its unique structural features—specifically the heavy iodine substituent combined with a carboxylic acid functional group—present specific occupational hazards. As a Senior Application Scientist, I have designed this guide to provide a self-validating, mechanistic approach to the safe handling, storage, and disposal of this compound, ensuring both scientific integrity and absolute personnel safety.
Mechanistic Hazard Analysis: The "Why" Behind the Safety
To handle chemicals safely, a researcher must understand the causality behind their reactivity. Do not simply memorize hazards; understand the molecular behavior that causes them:
Dermal Permeability & Irritation: The quinoline core is inherently lipophilic, a property significantly enhanced by the iodine atom at the 8-position. This allows the molecule to easily penetrate the lipid bilayer of human skin, causing severe localized irritation (GHS Category 2) ()[2].
Respiratory Toxicity: Supplied as a fine powder, the compound poses a high inhalation risk. The carboxylic acid moiety can cause localized acidification and irritation of the respiratory tract mucosa, classified as Specific Target Organ Toxicity - Single Exposure (STOT SE 3) ()[2].
Thermal Instability: When exposed to high heat or strong oxidizing agents, the molecule undergoes rapid thermal decomposition. The carbon-iodine bond cleaves, releasing highly corrosive Hydrogen Iodide (HI) gas, alongside Nitrogen Oxides (NOx) and Carbon Oxides ()[3].
Thermal decomposition pathway of 8-Iodoquinoline-2-carboxylic acid under oxidative stress.
Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory attire. The following quantitative and qualitative PPE standards must be strictly adhered to when handling this compound.
PPE Category
Specification
Causality / Scientific Rationale
Hand Protection
Double-gloved Nitrile (min. 0.11 mm thickness).
Prevents dermal absorption of the lipophilic iodoquinoline core. The outer glove must be discarded immediately if contaminated.
Filters fine crystalline dust to prevent STOT SE 3 respiratory tract irritation.
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Follow these step-by-step methodologies to ensure zero-exposure handling during your synthetic or analytical workflows.
Step 1: Environmental Preparation
Verify the chemical fume hood is operational with a face velocity between 80–120 feet per minute (fpm).
Clear the workspace of any strong oxidizing agents (e.g., peroxides, permanganates) to prevent incompatible, heat-generating reactions.
Step 2: Weighing and Transfer
Place an anti-static weighing boat on the analytical balance inside the fume hood. Rationale: Static electricity can cause the fine carboxylic acid powder to aerosolize, increasing inhalation risk.
Using a grounded stainless-steel spatula, carefully transfer the 8-Iodoquinoline-2-carboxylic acid.
Seal the primary container immediately after use. Ambient humidity and light can degrade the compound over time, compromising experimental reproducibility.
Step 3: Solubilization
Add the designated solvent (e.g., DMSO or DMF for biological assays) slowly down the side of the reaction vessel.
Cap the vial securely before vortexing or sonicating. Rationale: Open sonication will aerosolize the solubilized iodoquinoline, bypassing respiratory protections.
Three-phase operational workflow for handling halogenated quinoline derivatives.
Emergency Response & Spill Management
In the event of an accidental release, execute the following protocol immediately:
Isolation: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is pulled down to the lowest operational level.
Containment: Do not dry sweep. Dry sweeping aerosolizes the iodoquinoline powder. Instead, lightly mist the spill with a compatible solvent (e.g., water or a dilute surfactant) to suppress dust.
Collection: Use damp, absorbent pads to collect the material. Place all contaminated materials into a designated, sealable hazardous waste container.
Decontamination: Wash the affected surface thoroughly with soap and water. Rationale: The lipophilic nature of the compound requires surfactants for complete removal; water alone is insufficient.
Disposal Plan: Halogenated Waste Segregation
Because 8-Iodoquinoline-2-carboxylic acid contains a covalently bound iodine atom, it must never be disposed of in standard organic waste or aqueous drains ()[4].
Liquid Waste: All solvent mixtures containing this compound must be collected in a dedicated container strictly labeled "Halogenated Organic Waste."
Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a solid hazardous waste bin, clearly marked for halogenated solids.
Regulatory Compliance: Ensure disposal complies with local EPA (or equivalent regional) guidelines for halogenated compounds, as incineration requires specific scrubbers to safely capture hydrogen iodide emissions.
References
Title: PubChem Compound Summary for CID 7124, Quinaldic Acid
Source: National Center for Biotechnology Information (PubChem)
URL: [Link]